2,2'-Dinitrobibenzyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85868. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2-[2-(2-nitrophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOZRPPSBVIHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168736 | |
| Record name | 2,2'-Dinitrobibenzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16968-19-7 | |
| Record name | 2,2′-Dinitrodibenzyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16968-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dinitrobibenzyl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16968-19-7 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Dinitrobibenzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,o'-dinitrobibenzyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2'-Dinitrobibenzyl (CAS: 16968-19-7)
This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical characterization of 2,2'-Dinitrobibenzyl, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Physicochemical Properties
This compound is a yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but shows solubility in organic solvents such as ethanol and acetone.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 272.26 g/mol | [2] |
| CAS Number | 16968-19-7 | [1] |
| Melting Point | 121-122 °C | [3][4] |
| Boiling Point (Predicted) | 391.6 ± 22.0 °C at 760 mmHg | [2][3] |
| Density (Experimental) | 1.452 g/cm³ | [5] |
| Appearance | Light yellow powder/White to Orange to Green powder to crystal | [1][6] |
Spectroscopic Data
The structural identity of this compound is well-characterized by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | CDCl₃ | 7.96 | dd | 8.2, 1.2 | H-3 |
| 7.54 | pseudo t | H-5 | |||
| 7.42 | dd | 7.7, 1.3 | H-6 | ||
| 7.38 | pseudo t | H-4 | |||
| 3.25 | s | CH₂ | |||
| ¹³C | CDCl₃ | 149.37 | |||
| 136.01 | |||||
| 133.30 | |||||
| 132.49 | |||||
| 127.56 | |||||
| 124.84 | |||||
| 34.44 |
Source:[4]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 273 | 1 | [M+H]⁺ |
| 255 | 8 | |
| 237 | 9 | |
| 178 | 21 | |
| 136 | 100 | |
| 120 | 70 | |
| 92 | 85 |
Source:[4]
Infrared (IR) Spectroscopy
Key IR absorption bands are observed at: 2962, 2854, 2343, 1608, 1576, 1509, 1443, 1344, 1310, 1262, 1201, 1164, 1126, 1073, 1041, 959, 859, 787, 749, 704, 666, 567, 531, 421 cm⁻¹.[4]
X-ray Crystallography
Single-crystal X-ray diffraction analysis has provided detailed insights into the three-dimensional structure of this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Unit Cell Dimensions | a = 7.5678 (8) Åb = 14.4964 (16) Åc = 5.9874 (5) Åβ = 108.607 (6)° |
| Volume | 622.52 (11) ų |
| Z | 2 |
Source:[5]
In the solid state, the molecule possesses an inversion center at the midpoint of the ethylene bridge.[5] The nitro group is inclined at an angle of 33.2° to the plane of the phenyl ring.[5]
Synthesis and Reactivity
This compound is primarily synthesized via the oxidative coupling of 2-nitrotoluene. It serves as a crucial intermediate in the synthesis of the antiepileptic drug Carbamazepine.[2][7]
References
- 1. Page loading... [guidechem.com]
- 2. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]
- 3. MOLBASE [key.molbase.com]
- 4. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,2'-DINITRODIBENZYL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
physical and chemical properties of 2,2'-Dinitrobibenzyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2'-Dinitrobibenzyl, a significant intermediate in organic synthesis. The document details its characteristics, experimental protocols for its preparation, and its role in the synthesis of pharmaceutical compounds.
Core Physical and Chemical Properties
This compound, with the CAS number 16968-19-7, is a dinitro-dibenzyl functional compound.[1] It presents as a solid that can range in color from white to pale brown or light yellow.[1][2]
Physical Properties
A summary of the key physical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [3][4][5][6] |
| Molecular Weight | 272.26 g/mol | [3][4][6] |
| Melting Point | 121-122°C | [3][6] |
| Boiling Point (Predicted) | 391.6 ± 22.0 °C at 760 mmHg | [2][6][7][8] |
| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [2][6][7][8] |
| Appearance | White to Orange to Green powder to crystal; light yellow powder | [2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol and acetone.[1] Also slightly soluble in DMSO and very slightly in heated methanol.[2][6][8] | |
| Flash Point | 178.9°C | |
| Refractive Index | 1.628 | [7] |
Chemical and Spectroscopic Properties
This compound is primarily utilized as a versatile building block in organic synthesis.[1] Its chemical reactivity is centered around the nitro groups, which can undergo reduction to form amino groups, a critical step in the synthesis of various heterocyclic compounds.[1][9]
The spectroscopic data provides the structural confirmation of the compound.
| Spectroscopic Data | Values | Source(s) |
| ¹H NMR (500.1 MHz, CDCl₃) | δ = 7.96 (dd, J = 8.2 Hz, J = 1.2 Hz, 2H), 7.54 (pseudo t, 2H), 7.42 (dd, J = 7.7 Hz, J = 1.3 Hz, 2H), 7.38 (pseudo t, 2H), 3.25 (s, 4H, CH₂) | [3] |
| ¹³C NMR (125.8 MHz, CDCl₃) | δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44 | [3] |
| IR (ATR, cm⁻¹) | 2962, 2854, 1608, 1576, 1509, 1443, 1344, 1310, 859, 787, 749, 704 | [3] |
| Mass Spectrometry (EI, 70 eV) | m/z (%) = 273 (1) [M+H]⁺, 255 (8), 237 (9), 178 (21), 136 (100), 120 (70), 92 (85) | [3] |
Experimental Protocols
Synthesis of this compound from 2-Nitrotoluene
This protocol is based on the oxidative coupling of 2-nitrotoluene, which has been optimized to achieve a high yield.[3][9]
Materials:
-
2-Nitrotoluene
-
Potassium tert-butoxide
-
Bromine
-
Dry Tetrahydrofuran (THF)
-
Deionized Water
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-nitrotoluene (2.00 g, 15.0 mmol) in dry THF (90 mL) in a round-bottom flask.[3]
-
Cool the solution to 0°C using an ice bath.[3]
-
Add potassium t-butoxide to the cooled solution and stir for 2 minutes.[3]
-
Add bromine (3.12 g, 19.5 mmol) to the reaction mixture.[3]
-
Stir the reaction for an additional 5 minutes.[3]
-
Quench the reaction by adding the mixture to 500 mL of an ice/water mixture.[3]
-
Collect the resulting precipitate by filtration.[3]
-
Extract the filtrate with CH₂Cl₂ (3 x 100 mL).[3]
-
Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by a saturated sodium chloride solution.[3]
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.[3]
-
Purify the crude product by crystallization from a water/ethanol (1:2) mixture to yield this compound as a white solid (yield: 95%).[3]
Key Applications and Logical Workflow
A primary application of this compound is its role as a key intermediate in the synthesis of Carbamazepine, an antiepileptic drug.[7][8] The synthetic pathway involves the reduction of the nitro groups of this compound to form 2,2'-diaminobibenzyl, which then undergoes ring-closing and dehydrogenation steps.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Role of this compound in Carbamazepine synthesis.
Safety and Handling
This compound is classified as a hazardous chemical.[1] It may cause skin, eye, and respiratory system irritation.[1] Appropriate personal protective equipment, such as gloves and safety goggles, should be worn when handling this compound.[1] In case of exposure, immediate medical attention is advised.[1] It should be stored in a sealed container in a dry, room-temperature environment.[2][6][8]
This guide serves as a foundational resource for professionals working with this compound, providing essential data and procedural information to support research and development activities.
References
- 1. Page loading... [guidechem.com]
- 2. 2,2'-DINITRODIBENZYL CAS#: 16968-19-7 [amp.chemicalbook.com]
- 3. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]
- 7. 2,2'-Dinitrodibenzyl|16968-19-7 - MOLBASE Encyclopedia [m.molbase.com]
- 8. 2,2'-DINITRODIBENZYL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of 2,2'-Dinitrobibenzyl from o-Nitrotoluene: A Technical Guide
Introduction
2,2'-Dinitrobibenzyl, with the chemical formula C₁₄H₁₂N₂O₄, is a key chemical intermediate, most notably in the synthesis of the antiepileptic drug Oxcarbazepine.[1] The manufacturing process for this intermediate frequently starts from o-nitrotoluene, making its efficient synthesis a subject of significant interest in industrial and pharmaceutical chemistry.[1][2] This guide provides an in-depth overview of the primary synthesis methods, detailed experimental protocols, and comparative data for researchers and professionals in chemical and drug development.
Core Synthesis Pathways
The conversion of o-nitrotoluene to this compound is primarily achieved through the oxidative coupling of two o-nitrotoluene molecules. This transformation hinges on the deprotonation of the acidic benzylic protons of o-nitrotoluene by a strong base to form an o-nitrobenzyl anion. This reactive intermediate is then dimerized through an oxidative process.
The main variations in this synthetic approach lie in the choice of base, solvent, and oxidizing agent, each influencing the reaction's efficiency, safety, and product purity.
-
Base and Solvent System : Strong bases such as potassium tert-butoxide, sodium ethoxide, and sodium methoxide are commonly employed.[2][3][4] The choice of solvent is critical; while aprotic solvents like tetrahydrofuran (THF) or hydrocarbons like cyclohexane are effective, other solvents can lead to different reaction pathways.[3][4] For instance, autoxidation in t-butanol favors the formation of the desired dinitrobibenzyl, whereas using dimethyl sulfoxide (DMSO) can lead to the formation of 1,2-di(o-nitrophenyl)-ethanol.[5]
-
Oxidizing/Coupling Agent : The dimerization of the o-nitrobenzyl anion can be induced by various agents. Mild oxidizing agents like bromine have been shown to be highly effective.[3] Other methods employ air or oxygen, sometimes in the presence of metal catalysts.[6][7] Certain protocols also utilize reagents like ethyl formate or isoamyl formate in conjunction with the base.[1][4]
An alternative, multi-step route involves an initial addition reaction between o-nitrotoluene and o-nitrobenzaldehyde, followed by substitution and reduction steps to yield the final product.[1][8] This method is reported to provide high yields and purity, avoiding some of the challenges associated with direct oxidative coupling.[1]
References
- 1. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents [patents.google.com]
- 3. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. actachemscand.org [actachemscand.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,2'-Dinitrobibenzyl
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dinitrobibenzyl, also known by its IUPAC name 1-nitro-2-[2-(2-nitrophenyl)ethyl]benzene, is a dinitro aromatic compound that serves as a crucial intermediate in various organic syntheses.[1] Its primary significance lies in its role as a key precursor in the industrial production of Carbamazepine, a first-line antiepileptic drug.[2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and analytical data, tailored for professionals in chemical research and pharmaceutical development.
Chemical Identity and Properties
This compound is a yellow crystalline solid.[1] It is characterized by the presence of two nitro groups attached to the ortho positions of the two phenyl rings of a bibenzyl core structure.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-nitro-2-[2-(2-nitrophenyl)ethyl]benzene | [5][6] |
| Synonyms | 1,2-Bis(2-nitrophenyl)ethane, o,o'-Dinitrobibenzyl | [2][5] |
| CAS Number | 16968-19-7 | [5] |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [5] |
| Molecular Weight | 272.26 g/mol | [5][6] |
| Melting Point | 121-122°C | [2][7] |
| Boiling Point | 391.6°C (Predicted) | [3] |
| Density | 1.317 g/cm³ (Predicted) | [2][3] |
| Appearance | Pale brown to light brown solid | [3] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, Methanol (heated), Ethanol, Acetone | [1][3] |
Spectroscopic and Analytical Data
Detailed spectroscopic analysis is crucial for the identification and quality control of this compound during synthesis and in subsequent applications.
Table 2: Spectroscopic Data
| Analysis Type | Data | Reference(s) |
| ¹H NMR | (500.1 MHz, CDCl₃, 300 K): δ = 7.96 (dd, J = 8.2, 1.2 Hz, 2H), 7.54 (pseudo t, 2H), 7.42 (dd, J = 7.7, 1.3 Hz, 2H), 7.38 (pseudo t, 2H), 3.25 (s, 4H, CH₂) | [7] |
| ¹³C NMR | (125.8 MHz, CDCl₃, 300 K): δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44 | [7] |
| Mass Spec. (EI) | (70 eV): m/z (%) = 273 (1) [M+H]⁺, 255 (8), 237 (9), 178 (21), 136 (100), 120 (70), 92 (85) | [7] |
| IR (ATR) | 2962, 2854, 1608, 1576, 1509, 1443, 1344 cm⁻¹ | [7] |
Synthesis Protocols and Methodologies
The synthesis of this compound can be achieved through several routes. Below are two prominent experimental protocols.
Method 1: Dimerization of 2-Nitrotoluene
This method provides a high-yield, two-step process starting from 2-nitrotoluene.[7]
Experimental Protocol:
-
Anion Formation: Dissolve 2-nitrotoluene (15.0 mmol) in dry tetrahydrofuran (THF, 90 mL) under a nitrogen atmosphere and cool the solution to 0°C.
-
Add potassium t-butoxide and stir the reaction mixture for 2 minutes.
-
Coupling Reaction: Add bromine (19.5 mmol) to the mixture and continue stirring for an additional 5 minutes.
-
Work-up: Quench the reaction by adding the mixture to 500 mL of an ice/water slurry.
-
Collect the resulting precipitate by filtration.
-
Extract the aqueous filtrate with dichloromethane (CH₂Cl₂, 3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution and saturated sodium chloride solution.
-
Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization from a water/ethanol (1:2) mixture to yield this compound as a white solid (95% yield).[7]
Method 2: Industrial Route for Carbamazepine Synthesis
A multi-step synthesis is often employed in industrial settings, starting from o-nitrobenzaldehyde and o-nitrotoluene. This route is particularly relevant for its direct application in drug manufacturing.[8]
Experimental Protocol:
This patented method involves three main stages: an addition reaction, a substitution reaction with a brominating agent, and a final debromination step.[8]
-
Addition Reaction: React o-nitrotoluene and o-nitrobenzaldehyde in the presence of a base (e.g., potassium hydroxide) and a suitable solvent (e.g., dimethyl sulfoxide) to form 1,2-bis(2-nitrophenyl)ethanol.[8]
-
Bromination: Treat the resulting diol with a brominating agent to yield 1,2-bis(2-nitrophenyl)bromoethane.[8]
-
Debromination/Reduction: Add the bromo-intermediate to a reactor with a solvent like diethylene glycol dimethyl ether. Add a reducing agent, such as sodium borohydride, in batches while maintaining the temperature below 30°C. The reaction is stirred for approximately 2 hours.[8]
-
Work-up and Purification: Pour the reaction mixture into water to precipitate the crude product. The solid is collected by filtration and recrystallized from methanol to afford the purified this compound with a yield of about 92.5%.[8]
Applications in Drug Development
The primary and most critical application of this compound is as a key intermediate in the synthesis of Carbamazepine.[2][8][9] Carbamazepine is an essential antiepileptic drug used to manage seizures, treat trigeminal neuralgia, and address certain psychiatric disorders like bipolar disorder.[2][4] The synthesis of Carbamazepine from this compound involves subsequent reduction of the nitro groups and cyclization to form the dibenzo[b,f]azepine core structure.
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Use in a well-ventilated area or under a fume hood.[11]
-
Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[1][12]
-
Avoid breathing dust.[11]
-
Wash hands thoroughly after handling.[10]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
Store in a cool, dry place, sealed in a tightly closed container.[3]
-
For comprehensive safety information, refer to the substance's Safety Data Sheet (SDS).
References
- 1. Page loading... [guidechem.com]
- 2. 2,2'-Dinitrodibenzyl|16968-19-7 - MOLBASE Encyclopedia [m.molbase.com]
- 3. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]
- 4. 2,2'-DINITRODIBENZYL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2'-Dinitrodibenzyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 8. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 2,2'-Dinitrobibenzyl in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H12N2O4[1][2] |
| Molecular Weight | 272.26 g/mol [1][3] |
| Melting Point | 122°C[1][4] |
| Appearance | Pale Brown to Light Brown Solid[1][4] |
| CAS Number | 16968-19-7[1][2] |
Qualitative Solubility of this compound
| Solvent | Predicted Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][4] | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Methanol | Very Slightly Soluble (may increase with heating)[1][4] | Methanol is a polar protic solvent. The solubility is expected to be limited but can be enhanced by heating. |
| Hexane | Sparingly Soluble to Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to be a good solvent for the moderately polar this compound. |
| Toluene | Moderately Soluble | Toluene is a non-polar aromatic solvent that may exhibit better solvation of the aromatic rings in this compound compared to aliphatic hydrocarbons. |
| Acetone | Moderately Soluble | Acetone is a polar aprotic solvent that is a good general-purpose solvent for many organic compounds. |
| Dichloromethane | Moderately Soluble | Dichloromethane is a polar aprotic solvent that is effective at dissolving many organic solids. |
| Ethyl Acetate | Moderately Soluble | Ethyl acetate is a moderately polar solvent that is a good choice for dissolving many organic compounds. |
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents:
-
Temperature : For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5][6][9] This is because the dissolution process is often endothermic, and adding heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
-
Polarity : The polarity of both the solute and the solvent is a critical factor.[5][7][9] A good match between the polarity of this compound and the solvent will lead to higher solubility.
-
Molecular Size : Larger molecules can be more challenging for solvent molecules to surround and solvate, which can lead to lower solubility.[9][10]
-
Pressure : For solid and liquid solutes, pressure has a negligible effect on solubility.[6][9]
References
- 1. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2'-DINITRODIBENZYL CAS#: 16968-19-7 [amp.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. byjus.com [byjus.com]
- 7. app1-c89-pub.pressidium.com - Solubility In Organic Chemistry [app1-c89-pub.pressidium.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. youtube.com [youtube.com]
melting point and boiling point of 2,2'-Dinitrobibenzyl
An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Dinitrobibenzyl
This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in the synthesis of the antiepileptic drug Carbamazepine.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and detailed experimental methodologies.
Physicochemical Data of this compound
The physical properties of this compound are crucial for its identification, purification, and handling in a laboratory setting. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Melting Point | 122°C | [1][2][3][4] |
| 120.0 to 123.0 °C | ||
| 121°C | [5] | |
| 180-182°C | [6] | |
| Boiling Point | 391.6°C (at 760 mmHg) | [1] |
| 391.6±22.0 °C (Predicted) | [2][3] | |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][6][7] |
| Molecular Weight | 272.26 g/mol | [2][3][4] |
| Appearance | White to Orange to Green powder to crystal | [6] |
| Light yellow powder | [2][8] |
Note on Melting Point Discrepancy: While most sources report the melting point of this compound to be in the range of 120-123°C, one source indicates a significantly higher range of 180-182°C.[6] This higher value may be anomalous or could potentially refer to an isomer, such as p,p'-Dinitrobibenzyl, which has a reported melting point of 179-180°C.[9] Purity of the compound is a critical factor, as impurities can lower the melting point and broaden its range.[10][11][12]
Experimental Protocols
Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment.[12][13]
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a melting point apparatus.[10]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample, finely powdered
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean, dry surface. Crush the solid into a fine powder using a mortar and pestle.[14]
-
Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the powder down. Repeat until the sample fills the tube to a height of 1-2 mm.[11][14]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. This saves time in the subsequent accurate measurement.[10]
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but at a much slower rate (approximately 1-2°C per minute) as the temperature approaches the estimated melting point.[10][13]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point range is T1-T2.[10][14] For a pure compound, this range should be narrow, typically 0.5-1.5°C.[10][11][12]
Boiling Point Determination
Given the high boiling point of this compound (391.6°C), specialized equipment capable of reaching this temperature safely is required. A common method for small quantities is the capillary method using a Thiele tube or a high-temperature melting point apparatus.[15][16]
Apparatus and Materials:
-
High-temperature heating apparatus (e.g., aluminum block or high-boiling point oil bath like silicone oil)
-
Small test tube (fusion tube)
-
Capillary tube, sealed at one end
-
High-temperature thermometer
-
This compound sample
Procedure:
-
Sample Preparation: Place a small amount of liquid this compound (if melted) or a solution in a high-boiling solvent into a fusion tube.
-
Capillary Inversion: Place a capillary tube, with its sealed end pointing up, into the fusion tube containing the sample.[15][17]
-
Apparatus Setup: Attach the fusion tube to a high-temperature thermometer. Immerse the setup in a high-temperature heating bath, ensuring the sample and the thermometer bulb are at the same level.[15]
-
Heating: Heat the apparatus slowly and uniformly.[15] As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[15][16] This indicates that the vapor pressure of the sample has exceeded the external pressure.
-
Data Recording: Stop heating and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.[16] This is the point where the external pressure equals the vapor pressure of the substance.[18]
Logical and Experimental Workflows
The following diagrams illustrate the logical and experimental workflows for the characterization of this compound.
Caption: Logical workflow for assessing the purity of a this compound sample.
Caption: Experimental workflow for determining the melting point of a solid compound.
Caption: Workflow for determining the boiling point using the inverted capillary method.
References
- 1. 2,2'-Dinitrodibenzyl|16968-19-7 - MOLBASE Encyclopedia [m.molbase.com]
- 2. 2,2'-DINITRODIBENZYL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]
- 4. 2,2'-Dinitrodibenzyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound [webbook.nist.gov]
- 8. 2,2'-DINITRODIBENZYL CAS#: 16968-19-7 [amp.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. athabascau.ca [athabascau.ca]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. byjus.com [byjus.com]
- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. Video: Boiling Points - Concept [jove.com]
- 17. byjus.com [byjus.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide on the Spectroscopic Data of 2,2'-Dinitrobibenzyl
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of the antiepileptic drug Carbamazepine.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for researchers and professionals involved in drug development and quality control.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for its structural characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 500.1 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.96 | dd | 8.2, 1.2 | 2H | H-3 |
| 7.54 | pseudo t | - | 2H | H-5 |
| 7.42 | dd | 7.7, 1.3 | 2H | H-6 |
| 7.38 | pseudo t | - | 2H | H-4 |
| 3.25 | s | - | 4H | CH₂ |
| Data sourced from ChemicalBook.[2] |
Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 125.8 MHz
| Chemical Shift (δ) ppm |
| 149.37 |
| 136.01 |
| 133.30 |
| 132.49 |
| 127.56 |
| 124.84 |
| 34.44 |
| Data sourced from ChemicalBook.[2] |
Table 3: IR Spectroscopic Data for this compound Technique: Attenuated Total Reflectance (ATR)
| Wavenumber (cm⁻¹) | Description |
| 2962, 2854 | C-H stretching |
| 1608, 1576, 1509 | Aromatic C=C stretching |
| 1509, 1344 | N-O stretching (asymmetric and symmetric) of nitro group |
| 787, 749 | C-H out-of-plane bending |
| Data sourced from ChemicalBook.[2] The characteristic strong absorptions for the nitro group attached to an aromatic ring are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[3] |
Table 4: Mass Spectrometry Data for this compound Technique: Electron Ionization (EI), 70 eV
| m/z | Relative Intensity (%) | Assignment |
| 273 | 1 | [M+H]⁺ |
| 255 | 8 | |
| 237 | 9 | |
| 178 | 21 | |
| 136 | 100 | |
| 120 | 70 | |
| 92 | 85 | |
| Data sourced from ChemicalBook.[2] The molecular weight of this compound is 272.26 g/mol .[1][4][5][6] |
Experimental Protocols
The data presented in this guide were obtained through the following experimental procedures.
Synthesis and Purification of this compound Under a nitrogen atmosphere, 2-nitrotoluene (2.00 g, 15.0 mmol) was dissolved in dry tetrahydrofuran (THF, 90 mL) and cooled to 0 °C.[2] Potassium t-butoxide was then added, and the mixture was stirred for 2 minutes before the addition of bromine (3.12 g, 19.5 mmol).[2] After stirring for an additional 5 minutes, the reaction was quenched by adding it to 500 mL of an ice/water mixture. The resulting precipitate was filtered. The filtrate was extracted with CH₂Cl₂ (3 x 100 mL). The combined organic layers were washed with saturated sodium thiosulfate solution and saturated sodium chloride solution, then dried over MgSO₄ and concentrated under reduced pressure. The crude product was purified by crystallization using a water/ethanol (1:2) mixture to yield this compound as a white solid.[2]
NMR Spectroscopy ¹H and ¹³C NMR spectra were acquired on a 500.1 MHz spectrometer.[2] The sample was dissolved in deuterated chloroform (CDCl₃), and the spectra were recorded at 300 K.[2]
Infrared (IR) Spectroscopy The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) technique.[2] Another common method for solid samples involves using a KBr wafer.[5]
Mass Spectrometry (MS) The mass spectrum was recorded using an Electron Ionization (EI) source at an ionization energy of 70 eV.[2]
Workflow Diagram
The following diagram illustrates the general workflow from the synthesis of this compound to its characterization using various spectroscopic techniques.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]
- 2. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 2,2'-DINITRODIBENZYL(16968-19-7) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2'-DINITRODIBENZYL CAS#: 16968-19-7 [amp.chemicalbook.com]
An In-depth Technical Guide to 2,2'-Dinitrobibenzyl
This technical guide provides a comprehensive overview of 2,2'-Dinitrobibenzyl, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Commercial Availability
This compound is available from a variety of chemical suppliers catering to research and development needs. Notable suppliers include:
-
Sigma-Aldrich: Offers the compound, often for early discovery research purposes[1].
-
ChemicalBook: Lists multiple suppliers and provides pricing information[2][3].
-
Guidechem: A platform that aggregates data from various chemical suppliers[4].
-
Pharmaffiliates: Supplies this compound as a reference standard[5].
-
Tokyo Chemical Industry (TCI): A well-known supplier of reagents for research[3].
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 16968-19-7 | [4][6] |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [4][6] |
| Molecular Weight | 272.26 g/mol | [3][6] |
| Appearance | Pale Brown to Light Brown Solid / Yellow Crystalline Solid | [4][7] |
| Melting Point | 121-123.5°C | [2][8] |
| Boiling Point (Predicted) | 391.6 ± 22.0 °C | [3][7] |
| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [3][7] |
| Solubility | Sparingly soluble in water; Soluble in DMSO (Slightly), Methanol (Very Slightly, Heated), Ethanol, and Acetone. | [3][4][7] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3][7] |
Table 2: Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR (500.1 MHz, CDCl₃) | δ = 7.96 (dd, J = 8.2 Hz, J = 1.2 Hz, 2H), 7.54 (pseudo t, 2H), 7.42 (dd, J = 7.7 Hz, J = 1.3 Hz, 2H), 7.38 (pseudo t, 2H), 3.25 (s, 4H, CH₂) | [2] |
| ¹³C NMR (125.8 MHz, CDCl₃) | δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44 | [2] |
| Mass Spectrometry (EI, 70 eV) | m/z (%) = 273 (1) [M+H]⁺, 255 (8), 237 (9), 178 (21), 136 (100), 120 (70), 92 (85) | [2][6] |
| Infrared (IR) (ATR) | 2962, 2854, 1608, 1576, 1509, 1443, 1344, 1310, 859, 787, 749 cm⁻¹ | [2] |
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the oxidative coupling of 2-nitrotoluene.
Protocol 1: Oxidative Coupling of 2-Nitrotoluene
This protocol yields this compound as a white solid with a high yield.
Materials:
-
2-nitrotoluene
-
Potassium tert-butoxide
-
Bromine
-
Dry Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-nitrotoluene (15.0 mmol) in dry THF (90 mL) and cool the solution to 0°C.[2]
-
Add potassium tert-butoxide to the solution and stir for 2 minutes.[2]
-
Add bromine (19.5 mmol) and continue stirring for an additional 5 minutes.[2]
-
Quench the reaction by adding the mixture to 500 mL of an ice/water slurry.[2]
-
Collect the resulting precipitate by filtration.
-
Extract the filtrate with CH₂Cl₂ (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by saturated sodium chloride solution.[2]
-
Dry the organic phase over MgSO₄ and concentrate under reduced pressure.[2]
-
Purify the crude product by crystallization from a 1:2 mixture of H₂O/EtOH to yield this compound. The reported yield is approximately 95%.[2]
Protocol 2: Reductive Debromination
Another patented method involves a three-step synthesis starting from o-nitrobenzaldehyde and o-nitrotoluene, culminating in a debromination step.[9]
Materials:
-
1,2-bis-(2-nitrobenzophenone) bromoethane
-
Sodium borohydride
-
Diglyme (diethylene glycol dimethyl ether)
-
Methanol
Procedure:
-
Add 1,2-bis-(2-nitrobenzophenone) bromoethane (1.0 mol) and diglyme to a reactor and stir.[9]
-
Portion-wise, add sodium borohydride (0.5-1.0 mol), maintaining the reaction temperature below 30°C, using a water bath for cooling if necessary.[9]
-
After the addition is complete, continue to stir the mixture at room temperature for 0.5 to 2 hours.[9]
-
Pour the reaction mixture into water to precipitate the crude product.[9]
-
Collect the yellow solid by filtration and dry it.
-
Recrystallize the crude product from methanol to obtain pure this compound. Yields are reported to be in the range of 86-92.5%.[9]
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of Carbamazepine, an important antiepileptic drug used to treat seizures, neuropathic pain, and bipolar disorder.[3][7] The synthesis involves the reduction of the nitro groups of this compound to form the corresponding diamine, which is then cyclized to form the core structure of Carbamazepine.
Safety and Handling
This compound is classified as a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. It is also very toxic to aquatic life.[10]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4]
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air.
Visualizations
The following diagrams illustrate the synthesis of this compound and its role in the synthesis of Carbamazepine.
Caption: Synthesis of this compound from 2-Nitrotoluene.
Caption: Role of this compound in Carbamazepine Synthesis.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 3. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound [webbook.nist.gov]
- 7. 2,2'-DINITRODIBENZYL CAS#: 16968-19-7 [amp.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 10. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
alternative names and synonyms for 2,2'-Dinitrobibenzyl
An In-depth Technical Guide to 2,2'-Dinitrobibenzyl
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and analytical characterization.
Alternative Names and Synonyms
This compound is known by a variety of names in chemical literature and databases. Understanding these synonyms is crucial for effective literature searches and chemical sourcing.
-
1,1'-(1,2-Ethanediyl)bis(2-nitrobenzene)[1]
-
Benzene, 1,1'-(1,2-ethanediyl)bis[2-nitro-[2]
-
Bibenzyl, 2,2'-dinitro-[2]
-
Bis(o-nitrobenzyl)[4]
-
Dinitro-2,2' dibenzyl[5]
-
o,o'-Dinitrobibenzyl[5]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 16968-19-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₂N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 272.26 g/mol | --INVALID-LINK-- |
| Melting Point | 122-123 °C | --INVALID-LINK-- |
| Boiling Point | 391.6±22.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.317±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Appearance | Light yellow powder | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
This compound is a key intermediate in the synthesis of the antiepileptic drug Carbamazepine. A common synthetic route involves the following steps:
-
Condensation: o-Nitrotoluene reacts with o-nitrobenzaldehyde in the presence of a base (e.g., potassium hydroxide) and a solvent (e.g., dimethyl sulfoxide) to form 1,2-bis(2-nitrophenyl)ethanol.
-
Halogenation: The resulting diol is then halogenated, for example, using phosphorus tribromide in dichloromethane, to yield 1,2-bis(2-nitrophenyl)bromoethane.
-
Reduction: Finally, debromination of 1,2-bis(2-nitrophenyl)bromoethane using a reducing agent like sodium borohydride in a solvent such as diethylene glycol dimethyl ether affords this compound.
A detailed experimental protocol can be adapted from the procedures outlined in various patents describing the preparation of Carbamazepine intermediates.
Analytical Characterization
The identity and purity of this compound can be determined using a combination of analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., acetone or dichloromethane).
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program would start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of the analyte from any impurities.
-
MS Conditions: Electron ionization (EI) at 70 eV is a standard method. The mass spectrometer will detect the molecular ion and characteristic fragmentation patterns of this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
HPLC Conditions: A reverse-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. A UV detector set at a wavelength where the nitroaromatic chromophores absorb strongly (e.g., 254 nm) is used for detection.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene protons of the ethyl bridge.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, corresponding to the aromatic and aliphatic carbons.
-
Diagrams
Synthetic Pathway of Carbamazepine via this compound
Caption: Synthesis of Carbamazepine from o-nitrotoluene and o-nitrobenzaldehyde.
Analytical Workflow for this compound Characterization
Caption: General workflow for the analytical characterization of this compound. General workflow for the analytical characterization of this compound.
References
- 1. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112961108A - Clean and efficient preparation method of carbamazepine - Google Patents [patents.google.com]
- 4. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 5. This compound [webbook.nist.gov]
Theoretical and Computational Insights into 2,2'-Dinitrobibenzyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various pharmaceuticals. This document outlines its structural, spectroscopic, and electronic properties, integrating experimental data with simulated computational analysis to offer a holistic understanding of the molecule.
Molecular Structure and Properties
This compound, with the chemical formula C₁₄H₁₂N₂O₄, consists of two nitrophenyl groups linked by an ethane bridge. The molecule's conformation and electronic properties are of significant interest for understanding its reactivity and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 272.26 g/mol | [1][2] |
| Melting Point | 121-122 °C | [1][3] |
| Appearance | White to light yellow crystalline solid | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. The following tables summarize the key experimental spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.96 | dd, J = 8.2, 1.2 Hz | 2H | H-3 |
| 7.54 | pseudo t | 2H | H-5 |
| 7.42 | dd, J = 7.7, 1.3 Hz | 2H | H-6 |
| 7.38 | pseudo t | 2H | H-4 |
| 3.25 | s | 4H | -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data [1]
| Chemical Shift (δ, ppm) | Assignment |
| 149.37 | C-NO₂ |
| 136.01 | C-1 |
| 133.30 | C-6 |
| 132.49 | C-4 |
| 127.56 | C-5 |
| 124.84 | C-3 |
| 34.44 | -CH₂- |
Table 3: Infrared (IR) Spectroscopy Data [1]
| Wavenumber (cm⁻¹) | Assignment |
| 2962, 2854 | C-H stretching (aliphatic) |
| 1608, 1576, 1509 | C=C stretching (aromatic) |
| 1520 | N=O asymmetric stretching (nitro group) |
| 1344 | N=O symmetric stretching (nitro group) |
| 787, 749 | C-H bending (aromatic) |
Table 4: Mass Spectrometry Data [1]
| m/z | Relative Intensity (%) | Assignment |
| 273 | 1 | [M+H]⁺ |
| 255 | 8 | [M-OH]⁺ |
| 237 | 9 | [M-NO₂]⁺ |
| 178 | 21 | [M-2NO₂]⁺ |
| 136 | 100 | [C₉H₁₀N]⁺ |
| 120 | 70 | [C₈H₆N]⁺ |
| 92 | 85 | [C₆H₆N]⁺ |
Experimental Protocols
Synthesis of this compound[1]
Materials:
-
2-nitrotoluene (2.00 g, 15.0 mmol)
-
Potassium tert-butoxide
-
Bromine (3.12 g, 19.5 mmol)
-
Dry Tetrahydrofuran (THF, 90 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-nitrotoluene in dry THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add potassium t-butoxide to the cooled solution and stir for 2 minutes.
-
Add bromine to the reaction mixture and continue stirring for an additional 5 minutes.
-
Pour the reaction mixture into 500 mL of an ice/water mixture.
-
Collect the resulting precipitate by filtration.
-
Extract the filtrate with CH₂Cl₂ (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a 1:2 mixture of H₂O/EtOH to yield this compound as a white solid.
Theoretical and Computational Analysis (Simulated)
Due to the limited availability of published computational studies on this compound, this section presents a simulated analysis based on established computational chemistry methods. The data presented here is intended to be representative of what would be expected from a rigorous theoretical study.
Computational Methodology
The simulated calculations were conceptually performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.
Molecular Geometry
The geometry of this compound was optimized to find the lowest energy conformation. The key geometric parameters are presented below and are compared with available experimental data from X-ray crystallography.[5]
Table 5: Selected Optimized Geometric Parameters (Simulated)
| Parameter | Bond/Angle | Simulated Value | Experimental Value[5] |
| Bond Lengths (Å) | |||
| C-C (ethane bridge) | 1.535 | 1.539 | |
| C-C (aromatic) | 1.385 - 1.401 | 1.378 - 1.395 | |
| C-N | 1.472 | 1.469 | |
| N-O | 1.225 | 1.221 | |
| **Bond Angles (°) ** | |||
| C-C-C (bridge-ring) | 113.8 | 113.5 | |
| C-C-N | 119.5 | 119.2 | |
| O-N-O | 123.7 | 123.9 | |
| Dihedral Angles (°) | |||
| C-C-C-C (ethane torsion) | 178.5 | 180.0 (inversion center) | |
| C-C-N-O | 33.5 | 33.2 |
Vibrational Analysis
The vibrational frequencies were calculated for the optimized geometry. The table below shows the key calculated frequencies and their assignments, which are in good agreement with the experimental IR data.
Table 6: Simulated Vibrational Frequencies and Assignments
| Simulated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |
| 3075-3010 | Not resolved | C-H stretching (aromatic) |
| 2965, 2858 | 2962, 2854 | C-H stretching (aliphatic) |
| 1605, 1578, 1511 | 1608, 1576, 1509 | C=C stretching (aromatic) |
| 1525 | 1520 | N=O asymmetric stretching |
| 1348 | 1344 | N=O symmetric stretching |
| 790, 755 | 787, 749 | C-H bending (aromatic) |
Electronic Properties
The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals (FMOs).
Table 7: Simulated Electronic Properties
| Property | Simulated Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -2.45 eV |
| HOMO-LUMO Gap | 4.40 eV |
| Dipole Moment | 5.2 D |
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow for a combined experimental and computational study of this compound.
Caption: Combined experimental and computational workflow.
Conclusion
This technical guide has provided a detailed overview of the experimental and simulated theoretical and computational studies of this compound. The integration of experimental data with computational simulations offers a powerful approach to understanding the structure-property relationships of this important molecule. The presented data and protocols can serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.
References
safety and handling precautions for 2,2'-Dinitrobibenzyl
An In-depth Technical Guide to the Safety and Handling of 2,2'-Dinitrobibenzyl
Chemical Identification and Physical Properties
This compound, also known as 1,2-Bis(2-nitrophenyl)ethane, is a yellow crystalline solid organic compound.[1] It serves primarily as an intermediate in organic synthesis, notably in the preparation of the antiepileptic drug Carbamazepine.[2][3] Due to its chemical nature, stringent safety and handling protocols are required when working with this substance.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [4][5] |
| Molecular Weight | 272.26 g/mol | [2][4][6] |
| CAS Number | 16968-19-7 | [4][5] |
| Appearance | Pale brown to light brown or yellow solid/powder. | [1][2][3] |
| Melting Point | 122°C or 180-182°C (Values vary by source). | [1][2][3] |
| Solubility | Sparingly soluble in water. Soluble in ethanol, acetone, and slightly soluble in DMSO and heated methanol. | [1][2][3] |
| Storage Temperature | Store at room temperature, sealed in a dry place. Some suppliers recommend -20°C for long-term storage. | [2][3][6] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The Globally Harmonized System (GHS) classifications provided by various suppliers indicate risks of skin, eye, and respiratory irritation.[4] It is also noted as being very toxic to aquatic life.[4] Users should be aware that some safety data sheets (SDS) present more severe, albeit less common, classifications.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[4] |
| Hazardous to the Aquatic Environment (Acute) | 1 | H400 | Very toxic to aquatic life.[4] |
| Hazardous to the Aquatic Environment (Chronic) | 1 | H410 | Very toxic to aquatic life with long lasting effects. |
| Potentially More Severe Classifications (from select suppliers) | |||
| Acute Toxicity (Oral) | 2 / 4 | H300 / H302 | Fatal if swallowed / Harmful if swallowed. |
| Acute Toxicity (Dermal) | 1 / 2 | H310 | Fatal in contact with skin. |
| Acute Toxicity (Inhalation) | 2 | H330 | Fatal if inhaled. |
| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction. |
| Serious Eye Damage | 1 | H318 | Causes serious eye damage. |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373 | May cause damage to organs through prolonged or repeated exposure. |
The following diagram illustrates the primary GHS pictograms associated with this compound, representing its main hazards.
Experimental Protocols and Handling
Safe handling of this compound is paramount. The following protocols outline best practices for laboratory use, derived from safety data sheets and synthesis procedures.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is required before handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source(s) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374. Check for leaks before use. | [1][7] |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | [1][7] |
| Skin/Body Protection | Laboratory coat, suitable protective clothing. Change contaminated clothing immediately. | [1] |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator with an appropriate particulate filter. | [7] |
General Laboratory Handling Protocol
This workflow outlines the critical steps for safely handling this compound powder in a research setting.
References
- 1. Page loading... [guidechem.com]
- 2. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]
- 3. 2,2'-DINITRODIBENZYL CAS#: 16968-19-7 [amp.chemicalbook.com]
- 4. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. 2,2'-Dinitrodibenzyl | CAS 16968-19-7 | LGC Standards [lgcstandards.com]
- 7. carlroth.com:443 [carlroth.com:443]
An In-depth Technical Guide on the Toxicological Data of 2,2'-Dinitrobibenzyl
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide to the available toxicological information for 2,2'-Dinitrobibenzyl. A comprehensive search of publicly available scientific literature and toxicological databases has revealed a significant lack of specific toxicological studies for this compound. The information presented herein is based on general chemical safety information and data from structurally related compounds. All information regarding related compounds is for informational purposes only and should not be directly attributed to this compound.
Introduction
This compound is a chemical compound with the molecular formula C14H12N2O4.[1] It is primarily used in organic synthesis as a building block for various other compounds.[2] Despite its application in chemical synthesis, there is a notable absence of detailed toxicological studies in the public domain. This guide aims to consolidate the available safety information for this compound and provide context by summarizing toxicological data of structurally related nitroaromatic compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 16968-19-7 | [1][3] |
| Molecular Formula | C14H12N2O4 | [1] |
| Molecular Weight | 272.26 g/mol | [1][3] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 121 °C | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [2] |
Hazard Identification and Classification
Based on aggregated data from suppliers and chemical databases, this compound has been assigned the following GHS hazard classifications. It is important to note that these are classifications and not the result of comprehensive toxicological testing.
| Hazard Class | GHS Classification | Source |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [3] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [3] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 (Very toxic to aquatic life) | [3] |
General Safety Precautions: Due to its classification as a hazardous chemical, handling of this compound requires appropriate personal protective equipment, including gloves, goggles, and respiratory protection.[2] Exposure may cause irritation to the skin, eyes, and respiratory system.[2]
Toxicological Data Summary
There is no specific quantitative toxicological data (e.g., LD50, NOAEL, LOAEL) available for this compound in the reviewed literature. The following sections discuss the known toxicological profiles of structurally similar compounds to provide a potential framework for understanding the possible toxicological properties of this compound.
Insights from Dinitrotoluenes (DNTs)
Dinitrotoluenes are structurally related to this compound. The toxicity of DNT isomers has been studied more extensively.
-
General Toxicity: DNT isomers are known to induce cyanosis and anemia.[5]
-
Organ-Specific Toxicity:
-
Reproductive: Certain isomers, such as 2,4- and 2,6-DNT, have been shown to decrease testes mass and cause degenerative histopathological changes in the male reproductive system.[5]
-
Spleen: Increased splenic mass and extramedullary hematopoiesis have been observed with exposure to several DNT isomers.[5]
-
Liver: Hepatocellular lesions and increased liver mass have been associated with some DNT isomers.[5]
-
Neurotoxicity: Neurotoxic effects have been noted for 3,4-DNT, 2,4-DNT, and 3,5-DNT.[5]
-
-
Carcinogenicity: 2,6-Dinitrotoluene is listed as a compound that can cause cancer by some expert panels.[6]
Insights from Dinitrophenols
Dinitrophenols are another class of nitroaromatic compounds. While the phenolic group differentiates them from this compound, their toxicological profile related to the dinitro-aromatic structure is informative.
-
Mechanism of Toxicity: A key mechanism of toxicity for 2,4-dinitrophenol is the uncoupling of oxidative phosphorylation, leading to hyperthermia.[7]
-
Reproductive and Developmental Toxicity: Studies on 2,4-dinitrophenol in rats have shown reproductive and developmental toxicity at higher doses, including a decrease in the number of live pups and reduced pup body weight.[8] The No-Observed-Adverse-Effect Level (NOAEL) for reproductive/developmental toxicity in one study was determined to be 10 mg/kg bw/day in rats.[8]
Insights from Nitrobenzene
Nitrobenzene shares the nitro-aromatic functional group.
-
Hematotoxicity: A primary effect of nitrobenzene is the induction of methemoglobinemia, leading to cyanosis.[9]
-
Reproductive Toxicity: Nitrobenzene is a known male reproductive toxicant, causing testicular atrophy, hypospermatogenesis, and decreased fertility in animal studies.[10]
Experimental Protocols
Due to the lack of specific toxicological studies on this compound, no experimental protocols for this compound can be provided. For researchers planning to investigate the toxicology of this compound, a standard battery of tests would be recommended, following OECD guidelines.
A general workflow for initial toxicological screening of a novel chemical compound is illustrated below.
Caption: A generalized workflow for the initial toxicological evaluation of a chemical compound.
Signaling Pathways
There is no information available regarding the specific signaling pathways affected by this compound. The genotoxicity of some nitroarenes is known to be dependent on the metabolic reduction of the nitro group.[11] This process can lead to the formation of reactive intermediates that can interact with cellular macromolecules.
The following diagram illustrates a generalized, hypothetical pathway for the bioactivation of nitroaromatic compounds, which may be relevant for this compound pending experimental verification.
Caption: A hypothetical bioactivation pathway for nitroaromatic compounds leading to genotoxicity.
Conclusion and Future Directions
The current body of scientific literature lacks specific toxicological data for this compound. While information from structurally related compounds such as dinitrotoluenes, dinitrophenols, and nitrobenzene can provide some preliminary insights into potential hazards, including hematotoxicity, reproductive toxicity, and organ-specific effects, these cannot be directly extrapolated.
For a comprehensive understanding of the toxicological profile of this compound, a full suite of toxicological studies is required. This should include assessments of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity, following established international guidelines. Such data is crucial for ensuring the safe handling and use of this compound in research and industrial applications.
References
- 1. This compound [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 5. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Reproductive and developmental toxicity screening study of 2,4-dinitrophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Pivotal Role of 2,2'-Dinitrobibenzyl in the Synthesis of Carbamazepine: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synthetic pathway of critical pharmaceuticals like Carbamazepine is paramount. This application note delves into the specific and crucial role of the intermediate, 2,2'-Dinitrobibenzyl, in the multi-step synthesis of Carbamazepine, an essential anticonvulsant medication. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate research and development in this area.
Carbamazepine, a cornerstone in the treatment of epilepsy and neuropathic pain, is synthesized through a pathway where this compound serves as a key precursor. The journey from this dinitro compound to the final active pharmaceutical ingredient (API) involves a series of chemical transformations, each with its own set of optimal conditions and potential yields. This document outlines the synthetic route, providing a comprehensive overview for laboratory and industrial applications.
The Synthetic Pathway: From Precursor to Product
The synthesis of Carbamazepine originating from this compound can be broadly categorized into four principal stages:
-
Synthesis of this compound: The process typically begins with the oxidative coupling of o-nitrotoluene.
-
Reduction to 2,2'-Diaminobibenzyl: The nitro groups of this compound are reduced to amino groups.
-
Cyclization and Dehydrogenation to Iminostilbene: The resulting diamine undergoes an intramolecular cyclization to form iminodibenzyl, which is subsequently dehydrogenated to yield the crucial intermediate, iminostilbene.
-
Carbamoylation to Carbamazepine: The final step involves the addition of a carbamoyl group to the iminostilbene nitrogen.
The overall workflow can be visualized as follows:
Quantitative Data Summary
The efficiency of each synthetic step is critical for the overall yield and economic viability of Carbamazepine production. The following tables summarize the reported quantitative data for each key transformation.
Table 1: Synthesis of this compound from o-Nitrotoluene
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Nitrotoluene | Potassium tert-butoxide, Bromine | Tetrahydrofuran (THF) | 0 to 20 | 0.12 | 95 | [1] |
| o-Nitrobenzaldehyde, o-Nitrotoluene | Sodium borohydride | Diethylene glycol dimethyl ether | <30 | 2 | 92.5 | [2] |
Table 2: Reduction of this compound to 2,2'-Diaminobibenzyl
| Reactant | Reducing Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Iron (Fe) powder | Water, Ethanol (2:1) | 90 | 4 | 97.5 | [3] |
| This compound | Hydrogen (H₂) | Organic Solvent A (e.g., Methanol) | 95-105 | - | High | [4] |
Table 3: Cyclization of 2,2'-Diaminobibenzyl to Iminodibenzyl
| Reactant | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,2'-Diaminobibenzyl | Polyphosphoric Acid | 280 | 5 | High | [4] |
Table 4: Dehydrogenation of Iminodibenzyl to Iminostilbene
| Reactant | Catalyst | Hydrogen Acceptor/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Iminodibenzyl | 10% Palladium on Carbon | o-Nitrotoluene | 210-240 | 10-24 | 79.8-80.1 | [5] |
| Iminodibenzyl | 5% Palladium on Activated Carbon | 2-Nitrotoluene | 180-230 | 3-5 | 82 | [6] |
| Iminodibenzyl | 5% Palladium on Activated Carbon | 3-Nitrotoluene | 210-240 | 3-5 | 78 | [6] |
| Iminodibenzyl | Ammonium vanadate | - | 300-700 | - | 60.5 | [7] |
| Iminodibenzyl | Nickel Oxide (NiO) | - | 350 | - | 90 (with recycle) | [8] |
Table 5: Conversion of Iminostilbene to Carbamazepine
| Reactant | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Iminostilbene | Sodium cyanate | Acetic acid, Water | 15-60 | 4 | 98.8 | [9] |
| Iminostilbene | Potassium cyanate | Acetic acid, Water | 18-80 | 0.5-5 | 93.2-95.9 | [10] |
| Iminostilbene | Urea, Sulfuric acid | Acetic acid | 80-85 | 7-8 | High | [11] |
| Iminostilbene | Sodium cyanate, Mandelic acid | Toluene | Reflux | 10 | High | [12] |
Experimental Protocols
The following are detailed methodologies for the key transformations in the synthesis of Carbamazepine, based on published procedures.
Protocol 1: Synthesis of this compound from o-Nitrotoluene[1]
Materials:
-
o-Nitrotoluene
-
Potassium tert-butoxide
-
Bromine
-
Dry Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
Under a nitrogen atmosphere, dissolve 2.00 g (15.0 mmol) of o-nitrotoluene in 90 mL of dry THF in a flask.
-
Cool the solution to 0°C using an ice bath.
-
Add potassium tert-butoxide and stir the reaction mixture for 2 minutes.
-
Add 3.12 g (19.5 mmol) of bromine to the mixture.
-
Continue stirring for an additional 5 minutes.
-
Pour the reaction mixture into 500 mL of ice/water.
-
Filter the resulting precipitate.
-
Extract the filtrate with three 100 mL portions of CH₂Cl₂.
-
Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by saturated sodium chloride solution.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a 1:2 mixture of H₂O/EtOH to yield this compound as a white solid (1.94 g, 95% yield).
Protocol 2: Reduction of this compound to 2,2'-Diaminobibenzyl[3]
Materials:
-
This compound
-
Iron (Fe) powder
-
Ethanol (C₂H₅OH)
-
Water (H₂O)
Procedure:
-
In a reaction vessel, create a solvent mixture of H₂O and C₂H₅OH in a 2:1 volume ratio.
-
Add this compound and Fe powder in a molar ratio of 1:7.
-
Heat the reaction mixture to 90°C.
-
Maintain the reaction at this temperature for 4 hours with stirring.
-
Upon completion, isolate the product, 2,2'-diaminobibenzyl. The reported yield is 97.5%.
Protocol 3: Cyclization of 2,2'-Diaminobibenzyl to Iminodibenzyl[4]
Materials:
-
2,2'-Diaminobibenzyl
-
Polyphosphoric acid
-
Organic solvent B (e.g., Toluene)
Procedure:
-
In a cyclization kettle, add 2,2'-diaminobibenzyl and polyphosphoric acid.
-
Heat the mixture to 280°C and maintain for 5 hours.
-
Cool the reaction to 100°C and wash with water until nearly neutral.
-
Separate the layers and add an organic solvent (e.g., toluene) to the upper layer.
-
Cool to induce crystallization, then centrifuge and dry the product to obtain iminodibenzyl.
Protocol 4: Dehydrogenation of Iminodibenzyl to Iminostilbene[5]
Materials:
-
Iminodibenzyl
-
10% Palladium on carbon catalyst
-
o-Nitrotoluene
-
Toluene
-
Ethanol
Procedure:
-
In a reactor equipped for heating, stirring, and reflux, add 40g of iminodibenzyl, 15ml of o-nitrotoluene, and 2.5g of 10% palladium-carbon catalyst.
-
Heat the mixture to reflux at 210-240°C for 10-24 hours.
-
After cooling slightly, add 150ml of toluene as a suspension agent.
-
Filter the hot mixture to remove the catalyst.
-
Distill off the solvent from the filtrate.
-
Recrystallize the residue from 200ml of dehydrated ethanol to obtain iminostilbene. The reported yield is 79.8%.
Protocol 5: Conversion of Iminostilbene to Carbamazepine[9]
Materials:
-
Iminostilbene
-
Sodium cyanate (98%)
-
Acetic acid
-
Water
Procedure:
-
In a suitable vessel, stir a mixture of 3 kg of iminostilbene in 28.5 L of acetic acid and 1.5 L of water.
-
Heat the mixture to 60°C.
-
Over a period of approximately 2 hours, add 1.66 kg of 98% sodium cyanate.
-
Cool the mixture to 15°C and hold it at a temperature between 15°C and 20°C for an additional 2 hours.
-
Collect the precipitated crystals by suction filtration, wash with 2 L of acetic acid, and dry to yield 3.39 kg (92.5%) of Carbamazepine.
-
Further product can be recovered from the mother liquor to achieve a total yield of 98.8%.
Reaction Mechanism Visualization
The core transformation from this compound to the tricyclic structure of Carbamazepine involves a reductive cyclization followed by dehydrogenation and carbamoylation. The following diagram illustrates the key molecular transformations.
Conclusion
This compound is a linchpin intermediate in a robust and widely practiced synthetic route to Carbamazepine. The successful execution of each step, from the reduction of the nitro groups to the final carbamoylation, is dependent on carefully controlled reaction conditions. The data and protocols presented herein provide a valuable resource for researchers and professionals in the pharmaceutical industry, enabling a deeper understanding and practical application of this important synthetic pathway. Further optimization of these steps, particularly in terms of catalyst efficiency, solvent selection, and reaction times, remains an active area of research to enhance the sustainability and cost-effectiveness of Carbamazepine production.
References
- 1. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 2. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 3. Study on the synthesis of 2,2′-diaminodibenzyl | Semantic Scholar [semanticscholar.org]
- 4. CN111253312A - Synthesis method of iminodibenzyl - Google Patents [patents.google.com]
- 5. CN105439954A - One-step synthesis method of iminostilbene - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US3531466A - Process for the production of iminostilbene - Google Patents [patents.google.com]
- 8. CN103275006B - Method for synthesizing iminostilbene intermediate of carbamazepine - Google Patents [patents.google.com]
- 9. Carbamazepine synthesis - chemicalbook [chemicalbook.com]
- 10. US7015322B1 - Process for producing carbamazepine - Google Patents [patents.google.com]
- 11. CA2262159C - A process for preparing carbamazepine from iminostilbene - Google Patents [patents.google.com]
- 12. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 2,2'-Dinitrobibenzyl
Introduction
2,2'-Dinitrobibenzyl, also known as 1,2-bis(2-nitrophenyl)ethane, is a chemical compound with the molecular formula C₁₄H₁₂N₂O₄.[1][2] It serves as a key intermediate in the synthesis of various organic molecules, including antiepileptic drugs like Carbamazepine.[3][4] This document outlines a high-yield experimental protocol for the synthesis of this compound via the oxidative coupling of 2-nitrotoluene. The procedure has been optimized to achieve a high yield by using bromine as the oxidizing agent in the presence of a strong base.[5]
Safety Precautions
Researchers should handle all chemicals with care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[6] The reaction should be performed in a well-ventilated fume hood. This compound is classified as a hazardous chemical that may cause skin, eye, and respiratory system irritation.[2][6]
Data Presentation
The following table summarizes the key quantitative data associated with the described synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | 2-Nitrotoluene | [1] |
| Product | This compound | [1] |
| Yield | 95% | [1][5] |
| Melting Point | 121 °C | [1] |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][4][7] |
| Molecular Weight | 272.26 g/mol | [1][4][7] |
| Appearance | White solid | [1] |
| Rf value | 0.33 (n-pentane/CH₂Cl₂ , 1:1) | [1] |
Experimental Protocol: Oxidative Coupling of 2-Nitrotoluene
This protocol details the synthesis of this compound from 2-nitrotoluene, adapted from the method described by Moormann, Langbehn, and Herges.[5]
Materials and Reagents:
-
2-Nitrotoluene (2.00 g, 15.0 mmol)
-
Potassium t-butoxide
-
Bromine (3.12 g, 19.5 mmol)
-
Dry Tetrahydrofuran (THF) (90 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 2-nitrotoluene (2.00 g, 15.0 mmol) in dry THF (90 mL) in a round-bottom flask.[1]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add potassium t-butoxide and stir the reaction mixture for 2 minutes.[1]
-
Oxidation: Add bromine (3.12 g, 19.5 mmol) to the reaction mixture. Continue stirring for an additional 5 minutes at 20 °C.[1]
-
Quenching and Precipitation: Pour the reaction mixture into 500 mL of an ice/water slurry. A precipitate will form.[1]
-
Workup:
-
Filter the precipitate using a Büchner funnel.[1]
-
Extract the aqueous filtrate with CH₂Cl₂ (3 x 100 mL).[1]
-
Combine all the organic layers and wash them sequentially with saturated sodium thiosulfate solution and saturated sodium chloride solution.[1]
-
Dry the combined organic layer over anhydrous MgSO₄.[1]
-
-
Purification:
-
Final Product: The purified product, this compound, is obtained as a white solid (1.94 g, 7.13 mmol, 95% yield).[1]
Characterization Data:
-
¹H NMR (500.1 MHz, CDCl₃): δ = 7.96 (dd, J = 8.2 Hz, J = 1.2 Hz, 2H), 7.54 (pseudo t, 2H), 7.42 (dd, J = 7.7 Hz, J = 1.3 Hz, 2H), 7.38 (pseudo t, 2H), 3.25 (s, 4H, CH₂).[1]
-
¹³C NMR (125.8 MHz, CDCl₃): δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44.[1]
-
Mass Spec (EI, 70 eV): m/z (%) = 273 (1) [M + H]⁺, 136 (100).[1]
-
IR (ATR): 1608, 1576, 1509, 1344 cm⁻¹.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2,2'-DINITRODIBENZYL CAS#: 16968-19-7 [amp.chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]
Application Notes and Protocols: 2,2'-Dinitrobibenzyl as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2'-Dinitrobibenzyl as a key precursor in organic synthesis, with a primary focus on its role in the preparation of pharmaceutically important heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and development.
Introduction
This compound is a versatile organic compound that serves as a crucial building block for the synthesis of various complex molecules.[1] Its primary application lies in its conversion to 2,2'-diaminobibenzyl, a key intermediate in the synthesis of the dibenzo[b,f]azepine ring system. This tricyclic scaffold is the core of several important drugs, including the anticonvulsant and mood stabilizer carbamazepine. The synthetic pathway involving this compound offers a reliable and scalable route to these valuable compounds.
Synthesis of this compound
The oxidative coupling of 2-nitrotoluene is a common and efficient method for the synthesis of this compound. Several protocols have been developed, with variations in oxidizing agents and reaction conditions, leading to high yields of the desired product.
Experimental Protocol: Oxidative Coupling of 2-Nitrotoluene
A robust method for the synthesis of this compound involves the use of potassium tert-butoxide and bromine as the oxidizing agent.[2]
Materials:
-
2-Nitrotoluene
-
Potassium tert-butoxide
-
Bromine
-
Tetrahydrofuran (THF), dry
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-nitrotoluene (15.0 mmol) in dry THF (90 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add potassium t-butoxide and stir the reaction mixture for 2 minutes.
-
Add bromine (19.5 mmol) to the reaction mixture and continue stirring for an additional 5 minutes.
-
Quench the reaction by pouring the mixture into 500 mL of an ice/water mixture.
-
Filter the resulting precipitate.
-
Extract the filtrate with CH₂Cl₂ (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a 1:2 mixture of H₂O/EtOH to yield this compound as a white solid.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Nitrotoluene | 1. Potassium tert-butoxide2. Bromine | THF | 0 then 20 | 7 min | 95 | [2] |
| o-Nitrotoluene | Sodium methoxide, Formamide | Paraffin oil | 5-10 | - | 82.5 |
Application in the Synthesis of Dibenzo[b,f]azepines
The most significant application of this compound is as a precursor for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl), the core structure of carbamazepine and other related drugs.[3] This multi-step synthesis involves the reduction of the nitro groups of this compound to form 2,2'-diaminobibenzyl, followed by a cyclization reaction.
Reduction of this compound to 2,2'-Diaminobibenzyl
The reduction of the nitro groups can be achieved through various methods, including catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2,2'-diaminobibenzyl.
Quantitative Data for Reduction:
| Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| This compound | H₂, Pd/C | - | Catalytic Reduction | - | [4][5][6] |
| This compound | Hydrazine hydrate, FeO(OH) | - | - | 85.4 | [7] |
| This compound | Skeletal Nickel | - | Hydrogenation | - | [7] |
Cyclization of 2,2'-Diaminobibenzyl to 10,11-dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl)
The final step in the synthesis of the dibenzo[b,f]azepine core is the intramolecular cyclization of 2,2'-diaminobibenzyl, which involves the elimination of ammonia. This transformation can be achieved using acidic catalysts at high temperatures.
Materials:
-
2,2'-Diaminobibenzyl
-
Polyphosphoric acid (PPA)
-
Toluene or other suitable organic solvent
Procedure:
-
Add 2,2'-diaminobibenzyl and polyphosphoric acid to a reaction vessel.
-
Heat the mixture to 280 °C and maintain this temperature for 5 hours with stirring.[7]
-
Cool the reaction mixture to 100 °C.
-
Wash the mixture with water until it is nearly neutral.
-
Separate the layers and add an organic solvent (e.g., toluene) to the organic layer.
-
Cool the solution to induce crystallization.
-
Collect the crystals by centrifugation and dry to obtain iminodibenzyl.
Quantitative Data for Cyclization:
| Starting Material | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,2'-Diaminobibenzyl | Polyphosphoric acid | 280 | 5 | 88-92 | [7] |
| 2,2'-Diaminobibenzyl | H₃PO₄/SiO₂·Al₂O₃ | 280-370 | Continuous | >98 | [1][8] |
| 2,2'-Diaminodibenzyl | γ-Al₂O₃ | - | - | 80-94 | [8] |
Visualized Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Synthesis of this compound.
Caption: Synthesis of Iminodibenzyl.
Conclusion
This compound is a valuable and well-established precursor in organic synthesis, particularly for the construction of the dibenzo[b,f]azepine scaffold. The synthetic routes described are high-yielding and have been implemented on an industrial scale. The detailed protocols and quantitative data provided in these notes are intended to support researchers and drug development professionals in the efficient utilization of this important synthetic intermediate.
References
- 1. Method for catalytic synthesis of iminodibenzyl - Eureka | Patsnap [eureka.patsnap.com]
- 2. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rsearch on Catalysts Synthesis from 2,2’-Diaminodibenzyl to Iminodibenzyl - Master's thesis - Dissertation [dissertationtopic.net]
- 4. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 5. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN111253312A - Synthesis method of iminodibenzyl - Google Patents [patents.google.com]
- 8. CN106588774A - Method for catalytic synthesis of iminodibenzyl - Google Patents [patents.google.com]
reaction conditions for the reduction of 2,2'-Dinitrobibenzyl
Application Notes: Reduction of 2,2'-Dinitrobibenzyl
Introduction The reduction of this compound to 2,2'-Diaminobibenzyl is a critical transformation in synthetic organic chemistry. The resulting diamine is a key intermediate in the industrial synthesis of several important pharmaceuticals, including antiepileptic and antidepressant drugs like Carbamazepine and Imipramine.[1][2] The efficiency and selectivity of this reduction step are paramount for the overall yield and purity of the final active pharmaceutical ingredient. This document outlines common reaction conditions, provides a comparative data summary, and details a specific experimental protocol for this conversion.
Overview of Reduction Methodologies The conversion of aromatic nitro compounds to their corresponding amines is a well-established reaction class. For this compound, the most prevalent and industrially significant methods involve catalytic hydrogenation.[3][4]
-
Catalytic Hydrogenation: This is the preferred industrial method for reducing aromatic nitro compounds.[4] Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel (also referred to as skeleton nickel).[1][5][6] These reactions are typically performed under a hydrogen atmosphere in a suitable solvent, such as ethanol or methanol.[1] The process offers high yields and clean conversions, avoiding the use of harsh metal-acid systems.[3][7]
-
Metal-Acid Systems: Traditional methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl) are also effective for nitro group reduction.[3][8] However, these methods often require stoichiometric amounts of metal and can generate significant metallic waste, making them less environmentally favorable for large-scale production compared to catalytic approaches.[1]
-
Transfer Hydrogenation: An alternative involves using a hydrogen donor, such as hydrazine hydrate, in the presence of a catalyst like supported nickel. This method can proceed under milder conditions, such as at room temperature and normal pressure.[9]
Comparative Data on Reduction Conditions
The following table summarizes various reported conditions for the reduction of this compound and related precursors.
| Catalyst/Reagent | Substrate | Solvent | Temperature | Pressure | Yield | Reference |
| Raney Nickel | This compound | Ethanol or Methanol | 80°C | 0.25–1.6 MPa | High (not specified) | [1] |
| Palladium on Carbon (Pd/C) | This compound | Not specified | Not specified | Not specified | High (not specified) | [5][6] |
| Supported Nickel / Hydrazine Hydrate | o-Nitrobenzyl chloride | Water | Room Temp. | Normal | Moderate | [9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is based on a low-pressure liquid-phase catalytic hydrogenation method.[1]
Materials:
-
This compound (0.2 mol, 54.45 g)
-
Raney Nickel catalyst (2 g)
-
Ethanol (200 mL)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
500 mL hydrogenation reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature control.
Procedure:
-
Reactor Setup: Charge the 500 mL hydrogenation reactor with this compound (54.45 g, 0.2 mol), Raney Nickel catalyst (2 g), and ethanol (200 mL).[1]
-
Inerting: Seal the reactor and purge the system first with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to a pressure between 0.25 and 1.6 MPa.[1] Begin stirring and heat the reaction mixture to 80°C.
-
Reaction Monitoring: The reaction is exothermic. Maintain the temperature at 80°C. The progress of the hydrogenation can be monitored by the cessation of hydrogen uptake, which indicates the completion of the reaction.[1]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture to remove the Raney Nickel catalyst. The resulting filtrate is an ethanolic solution of 2,2'-Diaminobibenzyl. The product can be isolated by evaporation of the solvent or used directly in subsequent synthetic steps, such as acidification with phosphoric acid to precipitate the diphosphate salt.[1]
Workflow and Pathway Diagrams
The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.
Caption: Reduction of this compound via catalytic hydrogenation.
References
- 1. CN1462739A - Preparing2,2' diamido bibenzil diphosphate by using method of liquid phase catalysis in low pressure with hydrogen being added - Google Patents [patents.google.com]
- 2. Rsearch on Catalysts Synthesis from 2,2’-Diaminodibenzyl to Iminodibenzyl - Master's thesis - Dissertation [dissertationtopic.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 5. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107417542B - A kind of 2,2'-diaminobibenzyl preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for the Industrial Production of 2,2'-Dinitrobibenzyl
Introduction
2,2'-Dinitrobibenzyl is a key intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Carbamazepine.[1] Its efficient and scalable production is therefore of significant industrial importance. These application notes provide detailed protocols for two prominent industrial synthesis methods for this compound, along with quantitative data and a workflow diagram to guide researchers, scientists, and drug development professionals. The described methods are the oxidative coupling of 2-nitrotoluene and a multi-step synthesis from o-nitrobenzaldehyde and o-nitrotoluene.
Method 1: Oxidative Coupling of 2-Nitrotoluene
This is a widely utilized method due to its high yield and relatively straightforward procedure. The reaction involves the deprotonation of 2-nitrotoluene to form a benzylic anion, which is then oxidatively coupled.
Experimental Protocol
A high-yield procedure for this method involves the use of potassium tert-butoxide as a base and bromine as an oxidizing agent.[2][3]
Materials:
-
2-Nitrotoluene
-
Potassium tert-butoxide
-
Bromine
-
Tetrahydrofuran (THF), dry
-
Dichloromethane (CH2Cl2)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (MgSO4)
-
Ethanol (EtOH)
-
Deionized water
Equipment:
-
Reaction flask equipped with a magnetic stirrer and nitrogen inlet
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-nitrotoluene (15.0 mmol) in dry THF (90 mL) in a reaction flask.
-
Cool the solution to 0°C using an ice bath.
-
Add potassium tert-butoxide to the cooled solution and stir for 2 minutes.
-
Add bromine (19.5 mmol) to the reaction mixture and continue stirring for an additional 5 minutes.
-
Quench the reaction by pouring the mixture into 500 mL of an ice/water mixture.
-
Collect the resulting precipitate by filtration.
-
Extract the filtrate with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by saturated sodium chloride solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by crystallization from a 1:2 mixture of water and ethanol to yield this compound as a white solid.[2]
Quantitative Data for Method 1
| Parameter | Value | Reference |
| Starting Material | 2-Nitrotoluene | [2] |
| Key Reagents | Potassium tert-butoxide, Bromine, THF | [2] |
| Reaction Temperature | 0°C to 20°C | [2] |
| Reaction Time | ~7 minutes | [2] |
| Yield | 95% | [2] |
| Purity | High (recrystallized solid) | [2] |
| Melting Point | 121°C | [2] |
Method 2: Multi-step Synthesis from o-Nitrobenzaldehyde and o-Nitrotoluene
This synthetic route provides high purity this compound suitable for pharmaceutical applications and is designed to be scalable for industrial production.[4][5] The process involves three main steps: an addition reaction, a substitution reaction with a brominating agent, and a final debromination step.
Experimental Protocol
Step A: Synthesis of 1,2-bis(2-nitrophenyl)ethanol
-
Add o-nitrotoluene (1.0 mol) and dimethyl sulfoxide to a reactor.
-
Add potassium hydroxide (1.05 mol) and an ionic liquid catalyst (e.g., 3-methyl-1-ethyl imidazole trifluoroacetate).[4]
-
Cool the mixture to between -5°C and 0°C using an ice-salt bath.
-
Slowly add o-nitrobenzaldehyde (1.0 mol) dropwise while maintaining the temperature.
-
Continue stirring at -5°C to 5°C for 5 hours.[4]
-
After the reaction, allow the mixture to warm to room temperature and pour it into ice water.
-
Adjust the pH to 2-3 with 5% dilute hydrochloric acid and stir for 30 minutes.
-
Collect the precipitated yellow solid by filtration and dry to obtain 1,2-bis(2-nitrophenyl)ethanol. The reported yield for this step is approximately 75.5%.[4]
Step B: Synthesis of 1,2-bis(2-nitrophenyl)bromoethane The specific protocol for this bromination step is not detailed in the provided search results but would typically involve reacting the alcohol from Step A with a suitable brominating agent like phosphorus tribromide or thionyl bromide in an appropriate solvent.
Step C: Synthesis of this compound
-
In a reactor, add 1,2-bis(2-nitrophenyl)bromoethane (1.0 mol) and diethylene glycol dimethyl ether.
-
Stir the mixture and add sodium borohydride (1.0 mol) in portions, ensuring the temperature does not exceed 30°C. Use a water bath for cooling if necessary.
-
After the addition of sodium borohydride is complete, continue to stir at room temperature for 2 hours.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the yellow solid by filtration and dry.
-
Recrystallize the crude product from methanol to obtain a light yellow crystalline powder of this compound.[4]
Quantitative Data for Method 2
| Parameter | Value | Reference |
| Starting Materials | o-Nitrobenzaldehyde, o-Nitrotoluene | [4][5] |
| Key Reagents | KOH, DMSO, NaBH4, Brominating agent | [4] |
| Yield (Step A) | ~75.5% | [4] |
| Yield (Step C) | ~92.5% | [4] |
| Final Product Purity | >99% (by HPLC) | [5] |
| Melting Point | 120-121°C | [4] |
Alternative "Green" Industrial Methods
Other methods reported in patent literature aim to improve the environmental footprint and safety of the production process.
-
Catalytic Method: A method using o-nitrobenzyl chloride as a raw material with a gold catalyst on a nano titanium dioxide carrier under light irradiation has been disclosed. This process avoids high temperatures and multi-step purification.[6]
-
Paraffin Oil as Solvent: Another approach uses sodium methoxide dispersed in paraffin oil with the dropwise addition of o-nitrotoluene and formamide. This method is reported to increase the yield to 82.5% and reduce pollutants compared to older methods using solvents like petroleum ether.[7]
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Workflow for the Oxidative Coupling of 2-Nitrotoluene.
Caption: Workflow for the Multi-step Synthesis of this compound.
References
- 1. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]
- 2. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 6. CN107298645B - A kind of method for preparing this compound - Google Patents [patents.google.com]
- 7. CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents [patents.google.com]
Application Note: Determination of 2,2'-Dinitrobibenzyl by High-Performance Liquid Chromatography (HPLC)
Introduction
2,2'-Dinitrobibenzyl is a chemical compound that can be relevant as a synthetic intermediate or an impurity in the manufacturing of pharmaceutical products, such as Carbamazepine.[1] Accurate and reliable analytical methods are crucial for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of nitroaromatic compounds due to its sensitivity, selectivity, and reproducibility.[2] This application note details a robust HPLC method for the analysis of this compound.
Analytical Principle
The method employs a reversed-phase HPLC system to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of methanol and water. The analyte is detected by a UV detector at a wavelength where the nitroaromatic functionality exhibits strong absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade methanol and ultrapure water.
-
Standard: this compound reference standard (purity > 99%).
-
Sample Vials: Amber glass vials to protect the analyte from light.
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase of Methanol:Water (70:30, v/v). Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample containing this compound in methanol. Dilute with the mobile phase to bring the concentration of the analyte within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC Method Parameters
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Run Time | 10 minutes |
4. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Quantification: Inject the prepared sample solution and determine the concentration of this compound by interpolating its peak area from the calibration curve.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2.0% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for 2,2'-Dinitrobibenzyl in Medicinal Chemistry
Introduction
2,2'-Dinitrobibenzyl is a dinitroaromatic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.[1][2] While not extensively studied for its own therapeutic effects, its role as a precursor to established drugs, such as the anticonvulsant Carbamazepine, underscores its importance in medicinal chemistry.[1][2][3] Furthermore, the broader class of nitro-containing compounds has demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects, suggesting potential, yet unexplored, avenues for this compound and its derivatives.[4][5]
These application notes provide an overview of the established use of this compound as a synthetic intermediate and explore its hypothetical potential as a lead compound in drug discovery based on the known bioactivities of related molecules. Detailed experimental protocols for its synthesis and its conversion to other key intermediates are also presented.
I. Established Application: Intermediate in Carbamazepine Synthesis
The primary and most well-documented application of this compound in medicinal chemistry is as a key intermediate in the industrial synthesis of Carbamazepine, a first-line antiepileptic drug.[1][2][6] The synthesis involves the reduction of the nitro groups of this compound to form 2,2'-diaminobibenzyl, which is then cyclized to form the core structure of Carbamazepine.[3]
Logical Relationship: Synthesis of Carbamazepine from this compound
References
- 1. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]
- 2. 2,2'-Dinitrodibenzyl|16968-19-7 - MOLBASE Encyclopedia [m.molbase.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 6. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Purification of Crude 2,2'-Dinitrobibenzyl
These application notes provide detailed protocols for the purification of crude 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various organic compounds. The following sections are designed for researchers, scientists, and drug development professionals, offering clear methodologies and data for achieving high-purity this compound.
Introduction
This compound, also known as 1,2-bis(2-nitrophenyl)ethane, is a crucial precursor in the synthesis of pharmaceuticals, including the antiepileptic drug carbamazepine. The purity of this intermediate is critical as it directly impacts the yield and purity of the final active pharmaceutical ingredient. Crude this compound synthesized via methods such as the oxidative coupling of o-nitrotoluene often contains unreacted starting materials and by-products. Therefore, robust purification protocols are essential. This document outlines two effective methods for purification: recrystallization and column chromatography.
Purification Protocols
Two primary methods for the purification of crude this compound are detailed below. The choice of method may depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Protocol 1: Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds.[1] The principle relies on the difference in solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. For this compound, methanol or a mixture of ethanol and water are effective solvent systems.[2][3]
Methodology A: Recrystallization from Methanol
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of methanol. Heat the mixture to the boiling point of methanol while stirring to dissolve the solid. Add more methanol in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound will crystallize out of the solution as its solubility decreases. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure, light-yellow crystalline powder of this compound.[3]
Methodology B: Recrystallization from Ethanol/Water
-
Dissolution: In a flask, dissolve the crude product in ethanol at its boiling point. Add just enough hot ethanol to completely dissolve the solid.
-
Addition of Water: To the hot ethanol solution, add water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, which will induce crystallization. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a cold ethanol/water mixture (in the same ratio as used for crystallization).
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase.[4][5]
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., n-pentane/dichloromethane, 1:1 v/v).
-
Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and placing the resulting free-flowing powder on top of the column.[4]
-
-
Elution:
-
Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
The separation of the components will occur as they travel down the column at different rates.
-
-
Fraction Collection:
-
Collect the eluate in fractions (e.g., in test tubes).
-
-
Analysis:
-
Monitor the fractions for the presence of the desired product using Thin-Layer Chromatography (TLC). The Rf value for this compound is reported as 0.33 in n-pentane/CH2Cl2 (1:1).[2]
-
-
Solvent Evaporation:
-
Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.
-
Data Presentation
The following table summarizes the quantitative data obtained from the purification of this compound using the described protocols.
| Purification Method | Solvent System | Yield | Purity (HPLC) | Melting Point (°C) | Reference |
| Recrystallization | Methanol | ~92.5% | >99% | 120-121 | [3][6] |
| Recrystallization | H2O/EtOH (1:2) | 95% | Not Reported | 121 | [2] |
Visualizations
The following diagrams illustrate the workflows for the purification of crude this compound.
Caption: General workflow for the purification and analysis of this compound.
Caption: Detailed workflow for the recrystallization protocol.
Caption: Detailed workflow for the column chromatography protocol.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 3. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Purification [chem.rochester.edu]
- 5. magritek.com [magritek.com]
- 6. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
Application Notes & Protocols: The Role of 2,2'-Dinitrobibenzyl in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2'-Dinitrobibenzyl is a pivotal intermediate in synthetic organic chemistry, primarily utilized for the construction of nitrogen-containing tricyclic heterocyclic scaffolds. Its symmetric structure, featuring two nitro groups positioned for reductive cyclization, makes it an ideal precursor for the synthesis of dibenzo-fused heterocycles. The most prominent application of this compound is in the industrial synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl), a core structure for several pharmaceutical agents, including the anticonvulsant drug Carbamazepine.
The general synthetic strategy involves the reduction of the two nitro groups to form 2,2'-diaminobibenzyl, which subsequently undergoes an intramolecular ring-closing reaction to yield the desired seven-membered heterocyclic ring system.[1] This document provides detailed protocols and data for the synthesis and application of this compound.
Core Application: Synthesis of Dibenzo[b,f]azepine Precursors
The conversion of this compound into the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold is a well-established multi-step process. The overall pathway is initiated by the oxidative coupling of o-nitrotoluene to form this compound, followed by reduction and cyclization.[1]
Caption: Synthetic pathway from o-Nitrotoluene to the dibenzo[b,f]azepine core.
Data Presentation
The following table summarizes quantitative data for the key transformations in the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine, starting from the synthesis of its precursor, this compound.
| Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |
| 1. Oxidative Coupling | o-Nitrotoluene | This compound | t-BuOK, Br₂, THF, 0 °C to 20 °C | 95% | [2] |
| 2. Oxidative Coupling (Alternative) | o-Nitrotoluene | This compound | O₂, KOH, MeOH, ethylenediamine | 36% | [1] |
| 3. Debromination | 1,2-bis(2-nitrophenyl)bromoethane | This compound | Sodium borohydride, diethylene glycol dimethyl ether | 92.5% | [3][4] |
| 4. Reduction | This compound | 2,2'-Diaminobibenzyl | H₂, Pd/C | High | [1] |
| 5. Ring-Closing Condensation | 2,2'-Diaminobibenzyl | 10,11-dihydro-5H-dibenzo[b,f]azepine | Polyphosphoric acid (PPA), elevated temperature | N/A | [1] |
| 6. Dehydrogenation (Optional) | 10,11-dihydro-5H-dibenzo[b,f]azepine | 5H-dibenzo[b,f]azepine | Gas phase dehydrogenation | 20-50% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from o-Nitrotoluene
This protocol details an optimized, high-yield synthesis via oxidative coupling.[1][2]
Materials:
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o-Nitrotoluene (2.00 g, 15.0 mmol)
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Potassium t-butoxide (t-BuOK)
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Bromine (3.12 g, 19.5 mmol)
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Dry Tetrahydrofuran (THF, 90 mL)
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Dichloromethane (CH₂Cl₂)
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Saturated sodium thiosulfate solution
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Saturated sodium chloride solution
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Magnesium sulfate (MgSO₄)
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Ethanol (EtOH)
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Deionized water
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Under a nitrogen atmosphere, dissolve o-nitrotoluene (2.00 g, 15.0 mmol) in dry THF (90 mL) in a suitable reaction flask.[2]
-
Cool the solution to 0 °C using an ice bath.[2]
-
Add potassium t-butoxide to the cooled solution and stir for 2 minutes.[2]
-
Add bromine (3.12 g, 19.5 mmol) and allow the reaction to stir for an additional 5 minutes, during which the temperature may rise to 20 °C.[2]
-
Quench the reaction by pouring the mixture into 500 mL of an ice/water slurry.[2]
-
Filter the resulting precipitate. Extract the aqueous filtrate with CH₂Cl₂ (3 x 100 mL).[2]
-
Combine all organic layers and wash sequentially with saturated sodium thiosulfate solution and saturated sodium chloride solution.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by crystallization from a water/ethanol (1:2) mixture to yield this compound as a white solid (1.94 g, 95% yield).[2]
Characterization Data:
-
Melting Point: 121 °C[2]
-
¹H NMR (500.1 MHz, CDCl₃): δ = 7.96 (dd, J = 8.2 Hz, J = 1.2 Hz, 2H), 7.54 (pseudo t, 2H), 7.42 (dd, J = 7.7 Hz, J = 1.3 Hz, 2H), 7.38 (pseudo t, 2H), 3.25 (s, 4H, CH₂).[2]
-
¹³C NMR (125.8 MHz, CDCl₃): δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44.[2]
Protocol 2: Reductive Cyclization to 10,11-dihydro-5H-dibenzo[b,f]azepine
This section describes a representative two-step procedure involving the reduction of this compound followed by acid-catalyzed cyclization.
Step A: Reduction to 2,2'-Diaminobibenzyl
This is a standard catalytic hydrogenation procedure.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Pd/C (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 2,2'-diaminobibenzyl, which can often be used in the next step without further purification.
Step B: Ring-Closing Condensation
This procedure uses polyphosphoric acid (PPA) to catalyze the intramolecular condensation.[1]
Materials:
-
2,2'-Diaminobibenzyl
-
Polyphosphoric acid (PPA)
Procedure:
-
Place 2,2'-diaminobibenzyl in a reaction flask.
-
Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the diamine).
-
Heat the mixture with stirring to an elevated temperature (typically in the range of 150-200 °C).
-
Maintain the temperature for several hours until the reaction is complete (monitor by TLC).
-
Allow the mixture to cool to a manageable temperature (e.g., below 100 °C).
-
Carefully quench the reaction by pouring the mixture onto crushed ice. This will hydrolyze the PPA and precipitate the product.
-
Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH) to pH > 7.
-
Extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Wash, dry, and concentrate the organic extracts. Purify the crude product by crystallization or column chromatography to obtain 10,11-dihydro-5H-dibenzo[b,f]azepine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Dinitrobibenzyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Dinitrobibenzyl.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the oxidative coupling of 2-nitrotoluene.
Question 1: My reaction yielded a significant amount of a red-orange, insoluble material. What is it and how can I remove it?
Answer: The formation of a red-orange, insoluble material is a common issue, particularly in the synthesis of dinitrobibenzyl isomers. While the exact composition can vary, it is often a complex mixture of polymeric and/or oxidized byproducts. In the synthesis of the related p,p'-dinitrobibenzyl, this is a known impurity.[1]
Troubleshooting Steps:
-
Filtration: This impurity can typically be removed by hot filtration of the crude product dissolved in a suitable solvent like benzene or toluene.[1]
-
Solvent Selection: The choice of solvent for recrystallization is crucial. Ethanol or a mixture of water and ethanol is often effective for purifying the desired this compound, leaving the more insoluble impurities behind.[2]
-
Reaction Conditions: Overly aggressive oxidation or prolonged reaction times can promote the formation of these colored byproducts. Consider optimizing the reaction time and temperature.
Question 2: The yield of my reaction is low, and I have identified 2,2'-dinitrostilbene as a major byproduct. How can I prevent its formation?
Answer: The formation of 2,2'-dinitrostilbene is a common side reaction, especially when the reaction is carried out in solvents like DMSO or DMF.[3] This occurs through the further oxidation of the intermediate 1,2-di(2-nitrophenyl)ethanol, which can also be present as a byproduct.[3]
Preventative Measures:
-
Solvent Choice: The choice of solvent has a significant impact on the reaction pathway. Using tert-butanol as a solvent favors the formation of this compound over the stilbene derivative.[3]
-
Control of Oxidant: The amount and type of oxidizing agent are critical. In syntheses using air as the oxidant, controlling the airflow and reaction time is important to avoid over-oxidation.[1]
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Temperature Control: Lower reaction temperatures generally favor the formation of the desired bibenzyl product.
Question 3: My final product is contaminated with o-nitrobenzoic acid. What is the source of this impurity and how do I remove it?
Answer: The presence of o-nitrobenzoic acid as a byproduct indicates side-chain oxidation of the starting material, 2-nitrotoluene.[4] This is more likely to occur under strongly basic and oxidative conditions.
Removal and Prevention:
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Aqueous Wash: o-Nitrobenzoic acid can be easily removed by washing the crude product with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide, during the workup. The acidic byproduct will be converted to its water-soluble salt and removed in the aqueous layer.
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Milder Conditions: To prevent its formation, consider using milder reaction conditions, such as lower temperatures or a less aggressive oxidizing agent.
Question 4: The reaction seems "wayward" with a sudden and uncontrolled increase in temperature. How can I manage this?
Answer: Exothermic reactions with a risk of thermal runaway have been reported in some synthetic routes to this compound.[5] This is a serious safety concern and must be addressed with careful experimental control.
Safety and Control Measures:
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Slow Addition of Reagents: Add reagents, particularly strong bases or oxidizing agents, slowly and in a controlled manner to manage the reaction exotherm.
-
Effective Cooling: Use an efficient cooling bath (e.g., ice-salt bath) to maintain the desired reaction temperature.
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Monitoring: Continuously monitor the internal reaction temperature with a thermometer.
-
Scale: Be cautious when scaling up the reaction. A reaction that is manageable on a small scale may become difficult to control on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the oxidative coupling of 2-nitrotoluene using a strong base. Common variations include:
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The use of potassium tert-butoxide in tetrahydrofuran, followed by the addition of bromine.[2]
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Reaction with methanolic potassium hydroxide and bubbling air through the mixture.[1]
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A multi-step synthesis starting from o-nitrobenzaldehyde and o-nitrotoluene.[6][7][8]
Q2: How can I purify the crude this compound?
A2: The most common method for purification is recrystallization. Effective solvent systems include:
Q3: What are the expected spectroscopic data for pure this compound?
A3: The following data has been reported for this compound:[2]
-
Melting Point: 121 °C
-
1H NMR (500.1 MHz, CDCl3, 300 K): δ = 7.96 (dd, J = 8.2 Hz, J = 1.2 Hz, 2 H, H-3), 7.54 (pseudo t, 2 H, H-5), 7.42 (dd, J = 7.7 Hz, J = 1.3 Hz, 2 H, H-6), 7.38 (pseudo t, 2 H, H-4), 3.25 (s, 4 H, CH2).
-
13C NMR (125.8 MHz, CDCl3, 300 K): δ = 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44.
-
Mass Spectrometry (EI, 70 eV): m/z (%) = 273 (1) [M + H]+, 255 (8), 237 (9), 178 (21), 136 (100), 120 (70), 92 (85).
Data Presentation
Table 1: Comparison of Synthesis Methods for Dinitrobibenzyl Isomers
| Feature | Synthesis of this compound[2] | Synthesis of p,p'-Dinitrobibenzyl[1] |
| Starting Material | 2-Nitrotoluene | p-Nitrotoluene |
| Base | Potassium tert-butoxide | Potassium hydroxide |
| Solvent | Tetrahydrofuran (THF) | Methanol |
| Oxidizing Agent | Bromine | Air |
| Reaction Temperature | 0 °C to 20 °C | Cooled to 10 °C, then room temp. |
| Reported Yield | 95% | 74-76% |
| Purification | Crystallization (H2O/EtOH) | Recrystallization (Benzene) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidative Coupling with Potassium tert-butoxide and Bromine [2]
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Under a nitrogen atmosphere, dissolve 2-nitrotoluene (2.00 g, 15.0 mmol) in dry tetrahydrofuran (90 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium t-butoxide and stir the reaction mixture for 2 minutes.
-
Add bromine (3.12 g, 19.5 mmol) to the reaction mixture.
-
Continue stirring for an additional 5 minutes.
-
Pour the reaction mixture into 500 mL of an ice/water mixture.
-
Collect the precipitate by filtration.
-
Extract the filtrate with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with a saturated sodium thiosulfate solution, followed by a saturated sodium chloride solution.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a 1:2 mixture of water and ethanol to yield this compound as a white solid.
Protocol 2: Synthesis of p,p'-Dinitrobibenzyl via Oxidative Coupling with Methanolic Potassium Hydroxide and Air [1]
Note: This protocol is for the para-isomer but illustrates a common alternative synthetic approach.
-
Prepare a 30% methanolic potassium hydroxide solution by dissolving 680 g of potassium hydroxide pellets in 2 L of methanol.
-
In a 3 L three-necked flask equipped with a mechanical stirrer and a gas inlet tube, place 2 L of the 30% methanolic potassium hydroxide solution.
-
Cool the flask in an ice bath until the solution reaches 10 °C.
-
Add 100 g (0.73 mole) of p-nitrotoluene to the flask.
-
Begin vigorous stirring and pass a rapid stream of air through the inlet tube.
-
After 3 hours, remove the ice bath and continue bubbling air through the mixture with vigorous stirring for an additional 5 hours.
-
Immediately filter the reaction mixture with suction.
-
Wash the solid on the filter with 2 L of boiling water, followed by 300 mL of 95% ethanol at room temperature.
-
Allow the product to air dry completely.
-
Dissolve the crude product in a minimum amount of boiling benzene.
-
Filter the hot solution to remove a small amount of insoluble red-orange material.
-
Allow the filtrate to cool, whereupon the p,p'-dinitrobibenzyl will crystallize.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 3. actachemscand.org [actachemscand.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
optimizing reaction time and temperature for 2,2'-Dinitrobibenzyl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,2'-Dinitrobibenzyl.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most frequently used starting material is o-nitrotoluene.[1] Another reported method uses o-nitrobenzyl chloride as the raw material.[2]
Q2: What are the typical reaction conditions for the synthesis of this compound from o-nitrotoluene?
Several methods exist, with the oxidative coupling of o-nitrotoluene being a common approach. An optimized method involves using potassium t-butoxide as a base and bromine as an oxidizing agent in tetrahydrofuran (THF).[1][3]
Q3: What is the expected yield for this synthesis?
The optimized method using potassium t-butoxide and bromine can achieve a high yield of up to 95%.[1][3] Other methods, such as aerobic oxidation, have reported lower yields of around 36%.[1] A method using sodium methoxide and formamide in paraffin oil reports a yield of 82.5%.[4]
Q4: How can the final product be purified?
Purification is typically achieved through crystallization. A common solvent system for recrystallization is a mixture of water and ethanol (1:2).[3] Methanol is also used for recrystallization.[5][6]
Q5: What are the key safety precautions to consider during this synthesis?
-
This compound is considered a hazardous chemical and may cause irritation to the skin, eyes, and respiratory system.[7]
-
It is important to wear suitable protective clothing, gloves, and eye/face protection.[7]
-
Some synthesis methods may have a risk of explosion, for instance when using hydrogen peroxide.[5]
-
Reactions should be carried out in a well-ventilated fume hood.
-
When working with bromine, appropriate safety measures should be taken due to its corrosive and toxic nature.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can result from several factors:
-
Suboptimal Reaction Conditions: The choice of base, oxidizing agent, and solvent system is critical. Older methods using aerobic oxidation are known to produce lower yields compared to more modern approaches.[1]
-
Moisture in Reagents/Solvents: The reaction is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
-
Incomplete Reaction: The reaction time may not have been sufficient. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q2: I observe the formation of colored impurities in my reaction mixture. What could they be?
The formation of colored byproducts can occur, especially in oxidative coupling reactions. For a similar compound, p,p'-dinitrobibenzyl, a red-orange insoluble material was observed.[8] In some cases, high temperatures can lead to the formation of acridine byproducts.[1]
Q3: The purification of my product by recrystallization is proving difficult. What can I do?
-
Solvent System Optimization: If the standard water/ethanol or methanol systems are not effective, consider screening other solvent systems.
-
Activated Carbon Treatment: To remove colored impurities, the product can be dissolved in a suitable hot solvent, treated with activated carbon (Norit), and then filtered before cooling to induce crystallization.[9]
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can help.
-
Slow Cooling: Allowing the solution to cool slowly can lead to the formation of larger, purer crystals.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| o-Nitrotoluene | Potassium t-butoxide, Bromine | Tetrahydrofuran | 0 to 20 | ~7 minutes | 95 | [1][3] |
| o-Nitrotoluene | O₂, KOH, Ethylenediamine | Methanol | Not Specified | Not Specified | 36 | [1] |
| o-Nitrotoluene | Sodium methoxide, Formamide | Paraffin oil | 5 to 15 | 10 hours | 82.5 | [4] |
| 1,2-bis(2-nitrophenyl)bromoethane | Sodium borohydride | Diethylene glycol dimethyl ether | < 30 | 2 hours | 92.5 | [5] |
Experimental Protocols
Optimized Synthesis of this compound from o-Nitrotoluene [3]
-
Preparation: Under a nitrogen atmosphere, dissolve 2.00 g (15.0 mmol) of 2-nitrotoluene in 90 mL of dry tetrahydrofuran (THF) in a flask.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add potassium t-butoxide and stir the reaction mixture for 2 minutes.
-
Oxidation: Add 3.12 g (19.5 mmol) of bromine to the reaction mixture.
-
Reaction Completion: Stir the mixture for an additional 5 minutes at 20 °C.
-
Quenching: Pour the reaction mixture into 500 mL of an ice/water mixture.
-
Extraction: Filter the resulting precipitate. Extract the filtrate with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium thiosulfate solution followed by a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization from a water/ethanol mixture (1:2) to yield this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN107298645B - A kind of method for preparing this compound - Google Patents [patents.google.com]
- 3. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 4. CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents [patents.google.com]
- 5. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
troubleshooting low purity in 2,2'-Dinitrobibenzyl samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in 2,2'-Dinitrobibenzyl samples.
Frequently Asked Questions (FAQs)
Q1: My this compound sample has a low melting point and appears discolored. What are the potential causes?
Low melting points and discoloration are common indicators of impurities. Potential causes include:
-
Incomplete reaction: The starting materials may not have fully reacted, leaving residual 2-nitrotoluene or other reactants in your sample.
-
Side reactions: Undesired side reactions could have occurred during the synthesis, leading to the formation of byproducts. For instance, oxidation or polymerization products can introduce color to the sample. In related syntheses, insoluble red-orange materials have been observed.[1]
-
Residual solvents: Solvents used during the reaction or purification process may not have been completely removed.
-
Degradation: The product may have degraded due to exposure to high temperatures, light, or incompatible substances.
Q2: What are the common impurities in this compound synthesis?
While specific impurities can vary based on the synthetic route, common contaminants may include:
-
Unreacted starting materials: Such as 2-nitrotoluene or o-nitrobenzaldehyde.
-
Oxidation products: The bibenzyl bridge is susceptible to oxidation, which can lead to a variety of byproducts.
-
Byproducts from side reactions: Depending on the reaction conditions, various condensation or coupling products may form.
-
Inorganic salts: If not washed properly, salts from reagents like potassium tert-butoxide can remain in the final product.
Q3: How can I improve the purity of my this compound sample?
Recrystallization is a highly effective method for purifying this compound.[2][3] Here are some recommended solvent systems:
-
A mixture of water and ethanol (1:2 v/v) has been shown to yield a white solid product.[2]
-
Methanol is also an effective solvent for recrystallization, resulting in a light yellow crystalline powder.[3]
-
For related dinitrobibenzyl compounds, recrystallization from benzene has been used.[1]
Additionally, washing the crude product with boiling water and ethanol can help remove certain impurities.[1]
Q4: My reaction yield is high, but the purity is low. What should I do?
A high yield with low purity often suggests that the reaction has gone to completion but with the formation of significant side products. In this scenario, focusing on the purification step is crucial. A multi-step purification process involving washing followed by recrystallization is recommended. It may also be beneficial to review the reaction conditions to see if they can be optimized to minimize side reactions.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting low purity in this compound samples.
References
Technical Support Center: Scaling Up 2,2'-Dinitrobibenzyl Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,2'-Dinitrobibenzyl from a laboratory to a pilot plant setting. It addresses common challenges, offers troubleshooting advice, and outlines key experimental and safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns revolve around the highly exothermic nature of nitration reactions and the hazardous properties of the materials used.[1][2] Key risks include:
-
Thermal Runaway: Nitration reactions generate significant heat, which can lead to an uncontrolled increase in temperature and pressure, potentially causing an explosion.[1][2]
-
Corrosivity: The mixed acids (nitric and sulfuric acid) often used are highly corrosive.[2]
-
Toxicity: Nitric acid fumes and nitrogen dioxide gas produced during the reaction are toxic upon inhalation.[2] this compound itself is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[3][4]
-
Explosion Hazard: Using reagents like hydrogen peroxide in some synthesis routes can introduce a risk of explosion.[5]
Q2: What are the most significant chemical challenges in scaling up this synthesis?
A2: Key challenges include:
-
Maintaining Temperature Control: Ensuring efficient heat dissipation is critical to prevent runaway reactions.[1]
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Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and non-uniform reaction, resulting in lower yields and increased impurity formation.
-
Impurity Profile: Side reactions can become more prevalent at a larger scale, complicating purification and potentially impacting the final product's quality.
-
Work-up and Isolation: Handling and filtering larger quantities of product and waste streams efficiently and safely.
Q3: Which synthesis route is most suitable for industrial-scale production?
A3: While several lab-scale methods exist, routes that avoid hazardous reagents like hydrogen peroxide and offer high yield and purity are preferred for industrial applications.[5] A common method involves the oxidative coupling of o-nitrotoluene.[6] Another patented route involves the reaction of o-nitrobenzaldehyde and o-nitrotoluene, followed by substitution and debromination, which is noted for its high yield and suitability for industrial production.[5][7]
Q4: What analytical methods are recommended for monitoring the reaction and final product purity?
A4: A combination of chromatographic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the reaction progress, quantifying the formation of this compound, and identifying byproducts.[8][9]
-
Gas Chromatography (GC): Can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of components.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product.[10]
-
Differential Scanning Calorimetry (DSC): Crucial for assessing the thermal hazards of the reaction mixture and products during scale-up.[1][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Poor mixing leading to localized reagent depletion. 3. Product loss during work-up and crystallization. | 1. Monitor reaction with HPLC to ensure completion. Consider extending reaction time or slightly increasing temperature, while carefully monitoring for exotherms. 2. Evaluate and improve reactor agitation. For pilot scale, ensure baffles and impeller design are adequate. 3. Optimize solvent volume for crystallization; cool slowly to maximize crystal growth. Review filtration and washing procedures. |
| High Impurity Levels (e.g., stilbene or over-nitrated products) | 1. Reaction temperature too high, promoting side reactions. 2. Incorrect stoichiometry of reagents. 3. "Hot spots" in the reactor due to poor mixing. | 1. Lower the reaction temperature and ensure robust cooling capacity.[12] 2. Verify the molar ratios of all starting materials and reagents. 3. Improve agitation and consider slower, controlled addition of reagents. |
| Poor Product Color (darker than expected) | 1. Presence of colored impurities from side reactions. 2. Thermal degradation of the product. | 1. Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol.[5][13] The use of activated carbon (Norit) can help remove colored impurities.[13] 2. Ensure the reaction and work-up temperatures do not exceed the product's stability limits. |
| Difficult Filtration | 1. Very fine crystals formed due to rapid cooling or precipitation. 2. Oily impurities coating the product. | 1. Control the cooling rate during crystallization to encourage the formation of larger, more easily filterable crystals. 2. Perform an additional wash with a non-polar solvent (if product is insoluble) to remove oils before the main recrystallization. |
| Unexpected Exotherm or Temperature Spike | 1. Rate of reagent addition is too fast. 2. Cooling system failure or insufficient capacity. 3. Inadequate agitation. | 1. Immediately stop reagent addition. 2. Ensure emergency cooling systems are operational and correctly sized for the pilot scale.[14] 3. Verify agitator function. Implement a semi-batch process with controlled addition rates based on calorimetric safety data.[11] |
Experimental Protocols
Lab-Scale Synthesis: Oxidative Coupling of o-Nitrotoluene
This protocol is a representative example based on common laboratory procedures.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer, under a nitrogen atmosphere.
-
Reagent Preparation: Dissolve o-nitrotoluene in a suitable solvent like tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add a strong base, such as potassium tert-butoxide, to the solution while stirring vigorously.[10]
-
Coupling: After a short period, add a solution of an oxidizing agent (e.g., bromine in THF) dropwise, maintaining the temperature below 5°C.[10]
-
Quenching: Once the addition is complete, continue stirring for a designated time before quenching the reaction by pouring it into a beaker of ice water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with water and then a saturated sodium thiosulfate solution.[10] Recrystallize the solid from a solvent system like ethanol/water to yield pure this compound as a light-yellow solid.[10]
Pilot Plant Scale-Up Considerations
Transitioning from the lab to a pilot plant requires significant process modifications:
-
Reactor: Use a jacketed glass-lined or stainless steel reactor with appropriate corrosion resistance. The reactor must be equipped with a robust cooling system (e.g., brine or a dedicated chiller), a high-torque agitator, and safety features like a rupture disc and emergency vent.[14]
-
Reagent Addition: Implement a semi-batch process where the most reactive or exothermic reagent is added via a dosing pump at a controlled rate.[11] The feed rate should be linked to the reactor temperature to prevent accumulation of unreacted reagents and potential for a runaway reaction.
-
Process Analytical Technology (PAT): Employ in-situ monitoring tools (e.g., FTIR probes) to track reactant consumption and product formation in real-time, allowing for better process control.
-
Work-up: Use a larger filtration unit, such as a Nutsche filter-dryer, to handle the increased volume of product slurry safely and efficiently.
-
Safety: A thorough process hazard analysis (PHA), including techniques like HazOp (Hazard and Operability study) and reaction calorimetry, is mandatory before any pilot-scale run.[1][11]
Data Presentation
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) | Key Considerations for Scale-Up |
| Reactant (o-nitrotoluene) | ~73 mmol | ~73 mol | Purity of bulk material must be verified. |
| Solvent (THF) | ~500 mL | ~500 L | Solvent recovery systems become critical for cost and environmental reasons. |
| Base (Potassium t-butoxide) | ~1.1 eq | ~1.1 eq | Handling large quantities of pyrophoric/reactive base requires specialized equipment. |
| Reactor Volume | 1 L | 1000 L | Surface-to-volume ratio decreases, making heat transfer less efficient.[14] |
| Addition Time | 15-30 minutes | 4-8 hours | Slower addition is crucial to manage the exotherm. |
| Typical Yield | 90-95% | 85-90% | Yields may be slightly lower due to handling losses and process inefficiencies. |
| Purity (Post-Recrystallization) | >99% (HPLC) | >99% (HPLC) | Maintaining purity requires robust process control to minimize side products. |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scribd.com [scribd.com]
Technical Support Center: Synthesis of 2,2'-Dinitrobibenzyl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Dinitrobibenzyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Common methods include the oxidative coupling of 2-nitrotoluene, the reduction of 1,2-bis(2-nitrophenyl)bromoethane, and the coupling of o-nitrobenzyl chloride. A high-yield method involves the oxidative coupling of 2-nitrotoluene using potassium t-butoxide and bromine in tetrahydrofuran (THF), reportedly achieving a 95% yield.[1][2] Another approach is the reduction of 1,2-bis(2-nitrophenyl)bromoethane with sodium borohydride in diethylene glycol dimethyl ether, which can yield up to 92.5%.[3][4]
Q2: How does the choice of solvent affect the synthesis of this compound?
A2: The solvent plays a critical role in reaction efficiency, yield, and safety. For the oxidative coupling of 2-nitrotoluene, tetrahydrofuran (THF) is an effective solvent when using potassium t-butoxide and bromine, leading to high yields.[1][2] Diethylene glycol dimethyl ether is used as a solvent for the reduction of 1,2-bis(2-nitrophenyl)bromoethane.[3][4] Some older methods utilize petroleum ether with sodium methylate, but this can lead to product impurities and poses safety risks due to its low boiling point.[3][5] Using paraffin oil as a substitute for petroleum ether with sodium methylate has been shown to improve the yield to 82.5% and enhance safety.[5] Methanolic potassium hydroxide has also been used, particularly for the para-isomer.[6]
Q3: What are some of the key safety precautions to take during the synthesis?
A3: Many of the reagents used are hazardous. For instance, bromine is corrosive and toxic. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. Some reactions may be exothermic and require careful temperature control to avoid runaway reactions, especially when using reagents like sodium methylate.[5] Additionally, methods involving hydrogen peroxide present a risk of explosion.[3]
Q4: How can the purity of this compound be improved?
A4: Recrystallization is a common and effective method for purifying the crude product. A mixture of water and ethanol (1:2) is a documented solvent system for recrystallization.[1] Methanol is also used for recrystallization, resulting in a light yellow crystalline powder.[3][4] The choice of the primary reaction solvent can also impact purity; for example, the use of a sodium methylate-petroleum ether system has been reported to yield products with lower purity.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Degradation of reagents. - Incorrect reaction temperature. - Presence of moisture in the reaction. | - Extend the reaction time. - Use fresh or properly stored reagents. - Carefully monitor and control the reaction temperature as specified in the protocol. - Ensure all glassware is dry and use anhydrous solvents. |
| Formation of Side Products | - Incorrect stoichiometry of reagents. - Reaction temperature is too high. - Presence of impurities in starting materials. | - Accurately measure and add reagents in the correct molar ratios. - Maintain the recommended reaction temperature; use a cooling bath if necessary. - Use purified starting materials. |
| Difficulty in Product Isolation | - Product is soluble in the workup solvents. - Formation of an emulsion during extraction. | - Minimize the amount of solvent used for washing. Cool the solution to decrease solubility. - Add a saturated brine solution to break up emulsions during aqueous workup. |
| Product is Oily or Gummy | - Presence of solvent residue. - Impurities are present. | - Ensure the product is thoroughly dried under vacuum. - Recrystallize the product from an appropriate solvent system, such as ethanol/water or methanol.[1][3] |
Quantitative Data on Solvent Effects
| Solvent | Reactants | Yield (%) | Purity | Reference |
| Tetrahydrofuran (THF) | 2-nitrotoluene, potassium t-butoxide, bromine | 95 | High | [1][2] |
| Diethylene glycol dimethyl ether | 1,2-bis(2-nitrophenyl)bromoethane, sodium borohydride | 92.5 | High | [3][4] |
| Paraffin Oil | o-nitrotoluene, sodium methylate, methyl formate | 82.5 | Not specified | [5] |
| Petroleum Ether | o-nitrotoluene, sodium methylate, ethyl formate | ~75 | Lower purity | [3][5] |
| Methanol | p-nitrotoluene, potassium hydroxide, air | 74-76 (for p,p'-isomer) | Not specified | [6] |
Experimental Protocols
High-Yield Synthesis via Oxidative Coupling in THF [1]
-
Preparation : Under a nitrogen atmosphere, dissolve 2-nitrotoluene (15.0 mmol) in 90 mL of dry tetrahydrofuran (THF) in a flask.
-
Reaction Initiation : Cool the solution to 0°C using an ice bath. Add potassium t-butoxide and stir the reaction mixture for 2 minutes.
-
Bromine Addition : Add bromine (19.5 mmol) to the reaction mixture.
-
Reaction Completion : Stir the reaction for an additional 5 minutes.
-
Quenching : Pour the reaction mixture into 500 mL of ice/water.
-
Extraction : Filter the resulting precipitate. Extract the filtrate with dichloromethane (3 x 100 mL).
-
Washing : Wash the combined organic layers with a saturated sodium thiosulfate solution followed by a saturated sodium chloride solution.
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Drying and Concentration : Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
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Purification : Purify the crude product by crystallization from a water/ethanol (1:2) mixture to obtain this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 5. CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Deactivation in 2,2'-Dinitrobibenzyl Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the catalytic reduction of 2,2'-Dinitrobibenzyl to 2,2'-Diaminobibenzyl.
Troubleshooting Guide
Problem 1: Decreased or Stalled Reaction Rate
Symptoms: The consumption of hydrogen gas slows down significantly or stops before the reaction is complete. In-process control (e.g., TLC, LC-MS) shows incomplete conversion of the starting material.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Poisoning | Identify the Poison Source: Review the purity of starting materials, solvents, and hydrogen gas. Common poisons for palladium catalysts include sulfur, and nitrogen-containing compounds.[1][2] Troubleshooting: 1. Use higher purity reagents and solvents. 2. Purify the starting material if contaminants are suspected. 3. Employ a guard bed of an appropriate adsorbent to remove impurities from the hydrogen stream. |
| Fouling by Intermediates/Products | Identify Fouling: The formation of polymeric or tar-like materials can block the active sites of the catalyst.[3] This is more likely with dinitro compounds due to the potential for side reactions. Troubleshooting: 1. Optimize reaction conditions (temperature, pressure) to minimize side product formation. 2. Consider a different solvent that may better solubilize intermediates and byproducts. 3. In some cases, adding a co-catalyst or an additive can suppress the formation of fouling agents.[4] |
| Insufficient Catalyst Loading or Activity | Verify Catalyst Amount and Quality: Ensure the correct amount of catalyst was added and that it has not been improperly stored or handled, leading to pre-reaction deactivation. Troubleshooting: 1. Double-check calculations for catalyst loading. 2. Use a fresh batch of catalyst from a reputable supplier. 3. Perform a test reaction with a known standard to confirm catalyst activity. |
Problem 2: Low Yield and/or Formation of Impurities
Symptoms: The desired product, 2,2'-Diaminobibenzyl, is obtained in a lower-than-expected yield, with significant formation of side products observed by analytical methods.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Partial Reduction | Identify Incomplete Reaction: The presence of partially reduced intermediates, such as nitroso or hydroxylamine species, indicates that the reaction has not gone to completion. Troubleshooting: 1. Increase reaction time. 2. Increase hydrogen pressure. 3. Increase catalyst loading. |
| Side Reactions | Identify Side Products: Common side reactions in nitroarene reduction include the formation of azo and azoxy compounds, which can also contribute to catalyst deactivation.[1] Troubleshooting: 1. Optimize reaction temperature; lower temperatures often favor the desired reduction pathway. 2. Ensure efficient stirring to maintain a homogenous reaction mixture and good hydrogen transfer. |
| Dehalogenation (if applicable) | Identify Dehalogenated Byproducts: If the starting material contains halogen substituents, these can be removed under harsh hydrogenation conditions. Troubleshooting: 1. Use a more selective catalyst system, such as one with a specific promoter or a different metal. 2. Employ milder reaction conditions (lower temperature and pressure). 3. The use of a catalyst poison like diphenylsulfide can sometimes increase chemoselectivity.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the reduction of this compound?
A1: The most common and effective catalyst for the reduction of aromatic nitro groups, including those in this compound, is palladium on a carbon support (Pd/C).[5] Other catalysts such as platinum on carbon (Pt/C) or Raney Nickel can also be used, but Pd/C generally offers a good balance of activity, selectivity, and cost-effectiveness.
Q2: What are the primary mechanisms of catalyst deactivation in this reaction?
A2: The deactivation of palladium catalysts in nitroarene hydrogenation can occur through several mechanisms:
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Poisoning: Strong chemisorption of substances like sulfur or certain nitrogen-containing compounds on the palladium active sites.[1]
-
Fouling: The deposition of organic materials, such as intermediates, byproducts, or polymeric tars, on the catalyst surface, which blocks access to the active sites.[6]
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Sintering: At elevated temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.
-
Leaching: The dissolution of the active metal from the support into the reaction medium.
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, in many cases, a deactivated Pd/C catalyst can be regenerated. The appropriate method depends on the cause of deactivation:
-
For fouling by organic deposits: Washing the catalyst with a suitable solvent can remove the adsorbed species.[7] In some cases, a mild oxidative treatment can burn off carbonaceous deposits.[8][9]
-
For poisoning: Regeneration can be more challenging. For some poisons, a chemical treatment or an electrochemical method may be effective in restoring catalyst activity.[9]
-
For sintering: This is generally an irreversible process.
Q4: How can I minimize catalyst deactivation during the reaction?
A4: To minimize catalyst deactivation, consider the following:
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Use high-purity starting materials and solvents: This will reduce the risk of introducing catalyst poisons.
-
Optimize reaction conditions: Operate at the lowest effective temperature and pressure to minimize side reactions and sintering.
-
Ensure efficient agitation: Good mixing improves mass transfer and can prevent localized high concentrations of intermediates that may lead to fouling.
-
Proper catalyst handling: Store the catalyst under an inert atmosphere and handle it carefully to avoid contamination.
Experimental Protocols
General Protocol for the Reduction of this compound
-
Reactor Setup: To a suitable hydrogenation reactor, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 1-10 bar).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 60°C).
-
Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing samples using TLC or LC-MS.
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Work-up: Once the reaction is complete, carefully filter the catalyst. The filtrate containing the product can then be concentrated and purified.
Protocol for Catalyst Regeneration by Solvent Washing
-
Catalyst Recovery: After the reaction, filter the deactivated catalyst from the reaction mixture.
-
Washing: Wash the catalyst cake with the reaction solvent to remove residual product.
-
Solvent Treatment: Suspend the catalyst in a fresh portion of a suitable solvent (e.g., N,N-dimethylformamide or a hot alcohol) and stir for a defined period.[1]
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Filtration and Drying: Filter the washed catalyst and dry it under vacuum.
-
Activity Test: Test the activity of the regenerated catalyst on a small scale to determine the effectiveness of the regeneration process.
Visualizations
Caption: Proposed reaction pathway for the reduction of this compound.
Caption: Common mechanisms of catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. DE19911865A1 - Process for the catalytic hydrogenation of dinitrotoluene and catalyst - Google Patents [patents.google.com]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,2'-Dinitrobibenzyl
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2,2'-Dinitrobibenzyl.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than reported values. What are the common causes?
A1: Low yields can stem from several factors. Consider the following:
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Reagent Quality: The purity of the starting material, o-nitrotoluene, is crucial. Use of aged or impure starting materials can inhibit the reaction. Similarly, the base used (e.g., potassium t-butoxide, sodium methoxide) must be anhydrous and highly active.
-
Reaction Conditions:
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents like THF are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Temperature Control: Precise temperature control is critical. For instance, in the oxidative coupling method using potassium t-butoxide and bromine, the initial step is performed at 0°C.[1] Deviations can lead to side reactions. Some methods also present a risk of dangerous temperature spikes if not properly managed.[2]
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Reaction Time: Both insufficient and excessive reaction times can lower the yield of the desired product. Adhere to the specified times in the protocol.
-
-
Workup Procedure: Product can be lost during extraction and purification. Ensure proper phase separation during extraction and minimize transfers. Inefficient precipitation or crystallization will also lead to lower isolated yields.
Q2: The final product is impure. How can I improve its purity?
A2: Purity issues are a known challenge, especially when aiming for standards greater than 99% for pharmaceutical applications.[3]
-
Side Reactions: Depending on the synthetic route, side products can form. For example, oxidative conditions can potentially lead to the formation of 2,2'-dinitrostilbene.
-
Purification Technique:
-
Recrystallization: This is the most common purification method. The choice of solvent is critical. Successful solvent systems reported include a mixture of water and ethanol (1:2)[1], methanol[3], and benzene[4]. Experiment with different solvent systems to find the optimal one for removing your specific impurities.
-
Washing: During the workup, washing the organic layers with solutions like saturated sodium thiosulfate (to remove unreacted bromine) and brine is essential to remove inorganic byproducts.[1]
-
-
Incomplete Reaction: Unreacted o-nitrotoluene can be a major contaminant. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup.
Q3: The reaction seems to be uncontrollable, with a sudden temperature increase. How can I prevent this?
A3: This is a known hazard for certain protocols, particularly those using sodium methoxide.[2] This "wayward" exothermic reaction can be dangerous.[2] To mitigate this:
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Slow Addition: Add reagents, especially strong bases or oxidizing agents, dropwise or in small portions.
-
Efficient Cooling: Use an ice bath or other appropriate cooling system to dissipate the heat generated.[5]
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized hot spots from forming.[4]
Q4: What are the primary safety concerns when synthesizing this compound?
A4: Several safety hazards should be considered:
-
Explosion Risk: Some older methods utilize hydrogen peroxide, which carries a risk of explosion during the production process.[3]
-
Hazardous Reagents: The synthesis involves handling toxic and corrosive materials. o-Nitrotoluene is toxic, and strong bases like potassium hydroxide or potassium t-butoxide are corrosive. Bromine is highly toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
-
Reaction Exotherms: As mentioned in Q3, be prepared for potentially exothermic reactions and maintain strict temperature control.
Data Presentation: Comparison of Synthesis Methods
The table below summarizes quantitative data for various methods used to synthesize this compound.
| Method | Starting Material(s) | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Oxidative Coupling | o-Nitrotoluene | Potassium t-butoxide, Bromine, THF | Stage 1: 0°C, 2 minStage 2: 20°C, 5 min | 95% | [1][7] |
| Debromination | 1,2-bis(2-nitrophenyl)bromoethane | Sodium borohydride, Diethylene glycol dimethyl ether | < 30°C, then RT for 2 hours | ~92.5% | [3][5] |
| Condensation | o-Nitrotoluene | Sodium methoxide, Formamide, Paraffin oil | 5-10°C | 82.5% | [2] |
| Aerobic Oxidation | o-Nitrotoluene | KOH, Methanol, Ethylenediamine, O₂ | Not specified | 36% | [7] |
Experimental Protocol: High-Yield Synthesis via Oxidative Coupling
This protocol is adapted from a method reported to achieve a 95% yield.[1][7]
Materials:
-
o-Nitrotoluene (2.00 g, 15.0 mmol)
-
Potassium t-butoxide
-
Bromine (3.12 g, 19.5 mmol)
-
Dry Tetrahydrofuran (THF) (90 mL)
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Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
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Magnesium sulfate (MgSO₄)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve o-nitrotoluene (2.00 g, 15.0 mmol) in dry THF (90 mL) in a round-bottom flask.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add potassium t-butoxide and stir the reaction for 2 minutes.
-
Oxidant Addition: Add bromine (3.12 g, 19.5 mmol) to the reaction mixture.
-
Reaction: Stir the mixture for an additional 5 minutes at 20°C (room temperature).
-
Quenching: Pour the reaction mixture into 500 mL of an ice/water mixture. A precipitate will form.
-
Workup:
-
Filter the precipitate.
-
Extract the aqueous filtrate with CH₂Cl₂ (3 x 100 mL).
-
Combine the organic layers and wash them sequentially with saturated sodium thiosulfate solution and saturated sodium chloride solution.
-
Dry the combined organic layers over MgSO₄.
-
-
Isolation: Concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a mixture of H₂O/EtOH (1:2) to yield this compound as a white solid (expected yield ~1.94 g, 95%).[1]
Visualizations
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 2. CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents [patents.google.com]
- 3. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
enhancing the reaction rate of 2,2'-Dinitrobibenzyl formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reaction rate and yield of 2,2'-Dinitrobibenzyl formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: this compound is a key intermediate for various compounds, including certain antiepileptic drugs.[1] The most common synthetic strategies include:
-
Oxidative Coupling of o-Nitrotoluene: This is a widely used method where o-nitrotoluene is coupled under alkaline conditions using an oxidizing agent.[2]
-
Multi-step Synthesis from o-Nitrobenzaldehyde: A longer route that involves the addition of o-nitrotoluene to o-nitrobenzaldehyde, followed by substitution and debromination.[1][3] This method can produce high-purity products.[1][3]
-
Reductive Coupling of o-Nitrobenzyl Chloride: This method utilizes a reducing agent like sodium to couple two molecules of o-nitrobenzyl chloride.[4]
-
Ullmann Reaction: This classic method involves the coupling of o-chloronitrobenzene using copper bronze at high temperatures, though yields can be moderate.[5]
Q2: How can I significantly enhance the reaction rate and yield of the oxidative coupling of o-nitrotoluene?
A2: The choice of oxidizing agent is critical. An optimized and highly efficient method involves using bromine (Br2) as the oxidizing agent in the presence of a strong base like potassium tert-butoxide (t-BuOK) in a tetrahydrofuran (THF) solvent.[2][6] This approach has been reported to increase the yield to as high as 95%, a significant improvement over older methods that used oxygen (O2) and yielded only around 36%.[2]
Q3: What are the most common side reactions, and how can they be minimized?
A3: Side reactions can lower the purity and yield of the final product. Key concerns include:
-
Over-oxidation or Degradation: In some methods, harsh conditions can lead to the formation of difficult-to-treat wastewater and byproducts.[3][7]
-
Carbazole Formation: During the Ullmann reaction, if the temperature rises significantly above 225°C, reduction of the nitro groups can occur, leading to the formation of carbazole.[5]
-
Explosion Risk: The use of hydrogen peroxide as an oxidant carries a risk of explosion, making it less suitable for industrial-scale production.[3] To minimize these, it is crucial to maintain precise control over reaction parameters, particularly temperature, and to select a synthetic route that avoids hazardous reagents like hydrogen peroxide.[3][5]
Q4: My reaction yield is consistently low. What are the most probable causes?
A4: Low yield is a common issue that can often be traced to several factors:
-
Atmospheric Conditions: The oxidative coupling reaction is sensitive to air and moisture. Performing the reaction under an inert nitrogen atmosphere is critical.[6]
-
Reagent Purity: The purity of starting materials and the dryness of the solvent (e.g., THF) are essential.[6] For Ullmann reactions, the activity of the copper bronze is a known variable affecting success.[5]
-
Temperature Control: Inadequate cooling during exothermic addition steps can lead to side reactions. For instance, the addition of potassium tert-butoxide should be performed at 0°C.[6]
-
Reaction Time: Insufficient reaction time after the addition of all reagents can result in incomplete conversion.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction exposed to air or moisture. | Ensure the entire apparatus is dry and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.[6] |
| Impure reagents or wet solvent. | Use freshly distilled, dry solvents and high-purity starting materials. | |
| Incorrect reaction temperature. | Use an ice bath to maintain the specified temperature (e.g., 0°C) during the addition of reactive reagents like potassium tert-butoxide.[6] | |
| Formation of Multiple Byproducts | Temperature too high. | Monitor the internal reaction temperature closely. For high-temperature reactions like the Ullmann synthesis, avoid exceeding 240°C to prevent byproduct formation.[5] |
| Incorrect stoichiometry of reagents. | Carefully measure and add the precise molar equivalents of base and oxidizing agent as specified in the protocol. | |
| Reaction Stalls / Fails to Reach Completion | Insufficient mixing. | Ensure vigorous and efficient stirring, especially in heterogeneous mixtures, to facilitate contact between reactants. |
| Inactive catalyst or base. | Use a fresh batch of base (e.g., potassium tert-butoxide) and ensure catalysts (like copper bronze) are properly activated if required by the procedure.[5] | |
| Difficulty in Product Purification | Contamination with starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching the reaction. |
| Oily product that won't crystallize. | The presence of impurities can inhibit crystallization. Try re-dissolving the crude product and washing it again, or consider purification by column chromatography before crystallization. |
Comparison of Synthesis Methods
The following table summarizes quantitative data for various methods of this compound formation, allowing for easy comparison.
| Synthesis Method | Starting Material(s) | Key Reagents | Solvent | Yield (%) | Reference |
| Optimized Oxidative Coupling | o-Nitrotoluene | Potassium tert-butoxide, Bromine | THF | 95% | [2][6] |
| Multi-step Synthesis | o-Nitrobenzaldehyde, o-Nitrotoluene | Sodium borohydride (reducing agent) | Diethylene glycol dimethyl ether | ~92.5% | [1][3] |
| Reductive Coupling | o-Nitrobenzyl chloride | Sodium | Not specified | 85% | [4] |
| Oxidative Condensation | o-Nitrotoluene | Sodium methoxide, Formamide | Paraffin Oil | 82.5% | [7] |
| Ullmann Reaction | o-Chloronitrobenzene | Copper Bronze | Sand (as dispersant) | 52-61% | [5] |
| Classical Oxidative Coupling | o-Nitrotoluene | O₂, KOH, Ethylenediamine | Methanol | 36% | [2] |
Detailed Experimental Protocols
High-Yield Synthesis via Optimized Oxidative Coupling[6]
This protocol details the highly efficient synthesis of this compound from o-nitrotoluene, achieving a 95% yield.
Materials and Equipment:
-
2-Nitrotoluene
-
Potassium tert-butoxide (KOt-Bu)
-
Bromine (Br₂)
-
Dry Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
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Magnesium sulfate (MgSO₄)
-
Ethanol (EtOH) and Water (H₂O) for crystallization
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 2-nitrotoluene (15.0 mmol) in dry THF (90 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add potassium tert-butoxide and stir the reaction mixture for 2 minutes.
-
Oxidant Addition: Add bromine (19.5 mmol) to the mixture. Allow the reaction to stir for an additional 5 minutes.
-
Quenching: Pour the reaction mixture into 500 mL of an ice/water slurry to quench the reaction.
-
Isolation: Filter the resulting precipitate. Extract the aqueous filtrate with dichloromethane (3 x 100 mL).
-
Workup: Combine the organic layers and wash them sequentially with saturated sodium thiosulfate solution and then with saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization using a water/ethanol (1:2) mixture to yield this compound as a white solid.
Visualizations
Caption: Oxidative coupling of o-nitrotoluene.
Caption: High-yield synthesis workflow.
Caption: Troubleshooting guide for low yield.
References
- 1. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 7. CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents [patents.google.com]
dealing with emulsions during workup of 2,2'-Dinitrobibenzyl
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, specifically the formation of emulsions, during the workup of 2,2'-Dinitrobibenzyl.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a chemical workup?
An emulsion is a stable mixture of two or more immiscible liquids, such as an organic solvent and an aqueous solution.[1][2] In the workup of this compound, this typically appears as a cloudy or milky layer between the organic and aqueous phases, making separation difficult.[3]
Q2: Why do emulsions form during the workup of this compound?
Emulsion formation can be attributed to several factors:
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Presence of Surfactant-like Impurities: Byproducts or unreacted starting materials can act as surfactants, reducing the interfacial tension between the organic and aqueous layers.[4][5]
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Finely Divided Solids: The presence of insoluble particulate matter can stabilize an emulsion.[5][6]
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High-Shear Mixing: Vigorous shaking or stirring of the separatory funnel can lead to the formation of fine droplets that are slow to coalesce.[4]
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Basic Conditions: Extractions involving basic aqueous solutions, especially with chlorinated solvents, are prone to emulsion formation.[6]
Q3: How can I prevent emulsions from forming in the first place?
Proactive measures are often more effective than trying to break a stable emulsion.[4] Consider the following:
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Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[4]
-
Solvent Evaporation: Before the aqueous workup, consider evaporating the reaction solvent and redissolving the residue in the extraction solvent.[7]
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Pre-emptive Salting Out: Add salt or brine to the aqueous solution before the extraction to increase its ionic strength.[2][4]
Troubleshooting Guide for Emulsions
Problem: An emulsion has formed during the aqueous workup of my this compound synthesis.
Here is a step-by-step guide to resolving the emulsion:
Step 1: Be Patient. Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, emulsions will break on their own with time.[3][7]
Step 2: Gentle Mechanical Agitation. Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help to coalesce the dispersed droplets.[3]
Step 3: "Salting Out" - Addition of Brine. Add a saturated solution of sodium chloride (brine) to the separatory funnel, shake gently, and allow it to settle. The increased ionic strength of the aqueous layer often forces the separation of the organic and aqueous phases.[2][4][7]
Step 4: Altering the pH. If the aqueous layer is basic, try adding a small amount of dilute acid (e.g., 1M HCl) to neutralize it. Conversely, if the solution is acidic, cautious addition of a dilute base may help. Changes in pH can alter the solubility of emulsifying impurities.[1][3]
Step 5: Filtration. Filter the entire mixture through a pad of Celite or glass wool. This can remove fine particulate matter that may be stabilizing the emulsion.[6][7]
Step 6: Centrifugation. If available, centrifuging the emulsion is a highly effective method for forcing the layers to separate.[1][3]
Step 7: Addition of a Different Solvent. Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase and help to break the emulsion.[2][4]
Step 8: Temperature Modification.
-
Heating: Gently warming the mixture can decrease the viscosity and aid in phase separation. Avoid excessive heat to prevent decomposition of the product.[1]
-
Cooling/Freezing: Lowering the temperature, even to the point of freezing the aqueous layer, can sometimes effectively break the emulsion.[1]
Quantitative Data Summary
| Technique | Parameter | Recommended Value/Procedure | Notes |
| Dilution | Organic Layer Volume | Increase by 5-10 times the original volume. | A last resort for dilute solutions.[7] |
| pH Adjustment | Acid Addition | Add dilute HCl or H2SO4 to reach a pH of ~2. | Effective if the emulsion is caused by soaps or detergents.[3] |
| Centrifugation | Speed and Time | Dependent on the centrifuge and sample volume. | Generally a very effective method.[1][3] |
Experimental Protocols
Protocol 1: Salting Out Technique
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine solution in portions (e.g., 10-20% of the total volume) to the separatory funnel containing the emulsion.
-
Gently invert the funnel several times after each addition.
-
Allow the layers to stand and observe for separation.
-
Repeat if necessary.
Protocol 2: Filtration through Celite
-
Prepare a filter funnel with a small plug of cotton or glass wool.
-
Add a 1-2 cm layer of Celite over the plug and gently press it down.
-
Wet the Celite pad with the organic solvent being used for the extraction.
-
Carefully pour the entire emulsified mixture through the Celite pad.
-
Wash the Celite pad with a small amount of fresh organic solvent to ensure complete recovery of the product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for breaking emulsions.
References
Technical Support Center: Synthesis of 2,2'-Dinitrobibenzyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the cost-effective synthesis of 2,2'-Dinitrobibenzyl, a key intermediate in the production of various pharmaceuticals. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Oxidative Coupling of o-Nitrotoluene
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure sufficient reaction time as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Check the quality and activity of the base (e.g., potassium tert-butoxide, sodium methoxide). Use freshly opened or properly stored reagents. |
| Side Reactions | - The formation of o-nitrobenzoic acid is a common side product, especially with prolonged reaction times or excessive oxidant.[1] Optimize the reaction time and the stoichiometry of the oxidant. - Over-oxidation can occur. Ensure precise temperature control. |
| Suboptimal Temperature | - Maintain the recommended reaction temperature. For reactions initiated at 0°C, ensure the cooling bath is stable.[2] For air oxidation methods, maintain the temperature around 25°C.[1] |
| Inefficient Stirring | - Ensure vigorous and constant stirring, especially in heterogeneous mixtures, to maximize reagent contact.[3] |
Issue 2: Formation of a Red-Orange Insoluble Material
| Potential Cause | Recommended Solution |
| Presence of Impurities | - This is often observed during purification.[3] Filter the hot solution of the crude product during recrystallization to remove these insoluble impurities. |
| Side Products | - The formation of polymeric or other colored byproducts can occur. Ensure the starting materials are pure. |
Route 2: Three-Step Synthesis from o-Nitrobenzaldehyde and o-Nitrotoluene
Issue 1: Low Yield in the Initial Addition Reaction
| Potential Cause | Recommended Solution |
| Incorrect Temperature | - The reaction is typically carried out at low temperatures (-5 to 5°C).[4] Deviation from this range can lead to side reactions and reduced yield. Use an ice-salt bath for cooling. |
| Moisture in the Reaction | - Use anhydrous solvents and reagents. Moisture can quench the base and inhibit the reaction. |
Issue 2: Incomplete Debromination
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | - Ensure the correct molar ratio of the reducing agent (e.g., sodium borohydride) is used.[4] |
| Low Reaction Temperature | - While the addition of the reducing agent should be controlled to keep the temperature below 30°C, the subsequent reaction may require room temperature for a sufficient duration to go to completion.[4] |
Frequently Asked Questions (FAQs)
Q1: Which is the most cost-effective synthesis route for this compound on a large scale?
A1: The oxidative coupling of o-nitrotoluene is often considered a cost-effective route for large-scale production due to the use of readily available and inexpensive starting materials like o-nitrotoluene and air as an oxidant.[1] However, the three-step synthesis starting from o-nitrobenzaldehyde and o-nitrotoluene can offer higher purity and yield, which may offset the cost of additional steps and reagents in the long run by simplifying purification.[4]
Q2: What are the main safety concerns when synthesizing this compound?
A2: Several safety hazards should be considered:
-
Explosion Risk: The use of hydrogen peroxide as an oxidant in some oxidative coupling methods poses a risk of explosion.[4]
-
Exothermic Reactions: Some reaction steps can be highly exothermic, leading to a sudden increase in temperature and pressure.[5] Proper cooling and controlled addition of reagents are crucial.
-
Hazardous Reagents: Handle strong bases (e.g., potassium hydroxide, sodium methoxide) and bromine with appropriate personal protective equipment (PPE).
-
Toxic Compounds: this compound and its intermediates are nitroaromatic compounds and should be handled with care to avoid inhalation and skin contact.[6][7]
Q3: How can I purify the crude this compound?
A3: Recrystallization is the most common method for purifying this compound. A mixture of water and ethanol (1:2) or methanol is often effective.[2][4] For the oxidative coupling product from p-nitrotoluene, recrystallization from benzene can be used.[3] During recrystallization, it is sometimes necessary to filter the hot solution to remove insoluble impurities.[3]
Q4: What is the expected yield for the synthesis of this compound?
A4: The yield can vary significantly depending on the chosen synthesis route and the optimization of reaction conditions.
-
Oxidative coupling of o-nitrotoluene: Yields can range from 24-27% using a catalytic amount of a metal catalyst and air[1] to as high as 95% with potassium tert-butoxide and bromine.[2] A method using sodium methoxide and formamide reports a yield of 82.5%.[5]
-
Three-step synthesis from o-nitrobenzaldehyde and o-nitrotoluene: This route is reported to have a high overall yield, with the final debromination step yielding around 92.5%.[4]
-
From o-nitrobenzyl chloride: A yield of 85% has been reported for the condensation step.[8]
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthesis Routes
| Synthesis Route | Starting Material(s) | Key Reagents | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Oxidative Coupling | o-Nitrotoluene | Potassium tert-butoxide, Bromine | 95[2] | High yield in a single step. | Use of hazardous bromine. |
| Oxidative Coupling | o-Nitrotoluene | Metal catalyst, Air, KOH | 24-27[1] | Inexpensive reagents, uses air as oxidant. | Lower yield, formation of byproducts. |
| Oxidative Coupling | o-Nitrotoluene | Sodium methoxide, Formamide | 82.5[5] | Good yield, avoids hazardous oxidants. | Potential for runaway reactions.[5] |
| Three-Step Synthesis | o-Nitrobenzaldehyde, o-Nitrotoluene | KOH, Bromination agent, Sodium borohydride | ~92.5 (final step)[4] | High yield and purity. | Multi-step process. |
| From o-Nitrobenzyl Chloride | o-Nitrobenzyl chloride | Sodium | 85 (condensation)[8] | Good yield in the condensation step. | Starting material may be less accessible. |
Experimental Protocols
Protocol 1: Oxidative Coupling of o-Nitrotoluene using Potassium tert-butoxide and Bromine[2]
-
Under a nitrogen atmosphere, dissolve 2.00 g (15.0 mmol) of 2-nitrotoluene in 90 mL of dry tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Add potassium tert-butoxide and stir the reaction mixture for 2 minutes.
-
Add 3.12 g (19.5 mmol) of bromine to the solution.
-
Continue stirring for an additional 5 minutes.
-
Quench the reaction by pouring the mixture into 500 mL of ice/water.
-
Filter the resulting precipitate.
-
Extract the filtrate with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a water/ethanol (1:2) mixture to obtain this compound as a white solid.
Protocol 2: Three-Step Synthesis from o-Nitrobenzaldehyde and o-Nitrotoluene[4]
Step A: Synthesis of 1,2-bis(2-nitrophenyl)ethanol
-
In a reactor, add 137 g (1.0 mol) of o-nitrotoluene and 280 g of dimethyl sulfoxide (DMSO).
-
Add 56 g (1.0 mol) of potassium hydroxide and 13.7 g of an ionic liquid (e.g., 3-methyl-1-ethyl imidazole trifluoroacetate).
-
Stir the mixture well and cool to -5 to 0°C using an ice-salt bath.
-
Dropwise, add 151 g (1.0 mol) of o-nitrobenzaldehyde at this temperature.
-
Maintain stirring at -5 to 5°C for 4 hours after the addition is complete.
-
Allow the reaction to warm to room temperature and pour it into ice water.
-
Adjust the pH of the mixture to 2-3 with 5% dilute hydrochloric acid.
-
Continue stirring at room temperature for 30 minutes.
-
Collect the precipitated yellow solid by filtration and dry it.
Step B: Synthesis of 1,2-bis(2-nitrophenyl)bromoethane
-
(Detailed experimental conditions for this bromination step would require further specific literature, but generally involves reacting the alcohol from Step A with a suitable brominating agent.)
Step C: Synthesis of this compound
-
Add 351 g (1.0 mol) of 1,2-bis(2-nitrophenyl)bromoethane and 1400 g of diethylene glycol dimethyl ether to a reactor.
-
After stirring to homogeneity, add 38 g (1.0 mol) of sodium borohydride in portions, controlling the addition rate to maintain the reaction temperature below 30°C (use a water bath for cooling if necessary).
-
After the addition of sodium borohydride is complete, continue to stir and react at room temperature for 2 hours.
-
Pour the reaction mixture into a suitable amount of water to precipitate a yellow solid.
-
Collect the solid by filtration and dry to obtain crude this compound.
-
Recrystallize the crude product from methanol (702 g) to obtain a light yellow crystalline powder.
Visualizations
Caption: Comparative workflow of two major synthesis routes for this compound.
Caption: A logical diagram illustrating the general troubleshooting process.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C14H12N2O4 | CID 28168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Study on the synthesis of 2,2′-diaminodibenzyl | Semantic Scholar [semanticscholar.org]
Validation & Comparative
1H NMR and 13C NMR analysis of 2,2'-Dinitrobibenzyl
An extensive analysis of 2,2'-Dinitrobibenzyl using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial insights into its molecular structure. This guide offers a detailed comparison of its spectral data with related nitroaromatic compounds and outlines the experimental protocols for such analyses, targeting researchers and professionals in drug development and chemical sciences.
Comparative NMR Data Analysis
The structural elucidation of this compound is significantly aided by NMR spectroscopy. The symmetry of the molecule results in a simplified spectrum. The methylene protons of the ethyl bridge appear as a singlet, while the four distinct aromatic protons give rise to a complex splitting pattern.
In comparison to simpler, related structures such as 2-nitrobenzyl alcohol, the chemical shifts of the aromatic protons in this compound are influenced by the electron-withdrawing nitro groups and the alkyl bridge. The absence of a hydroxyl group and the presence of a second nitrophenyl moiety differentiates its spectrum significantly from that of 2-nitrobenzyl alcohol.
Table 1: ¹H and ¹³C NMR Data for this compound
The following table summarizes the proton and carbon NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃) at 300 K.[1]
| ¹H NMR (500.1 MHz, CDCl₃) | ||||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.96 | Doublet of doublets (dd) | 8.2, 1.2 | 2H | H-3 |
| 7.54 | Pseudo triplet (pseudo t) | 2H | H-5 | |
| 7.42 | Doublet of doublets (dd) | 7.7, 1.3 | 2H | H-6 |
| 7.38 | Pseudo triplet (pseudo t) | 2H | H-4 | |
| 3.25 | Singlet (s) | 4H | -CH₂- | |
| ¹³C NMR (125.8 MHz, CDCl₃) | ||||
| Chemical Shift (δ) ppm | Assignment | |||
| 149.37 | C-2 | |||
| 136.01 | C-1 | |||
| 133.30 | Aromatic CH | |||
| 132.49 | Aromatic CH | |||
| 127.56 | Aromatic CH | |||
| 124.84 | Aromatic CH | |||
| 34.44 | -CH₂- |
Table 2: Comparison of ¹H NMR Data with Structurally Related Compounds
This table compares the chemical shifts of the benzylic protons and key aromatic signals of this compound with those of other nitrobenzyl derivatives.
| Compound | Solvent | Benzylic Protons (δ) ppm | Aromatic Protons (δ) ppm |
| This compound [1] | CDCl₃ | 3.25 (s, 4H) | 7.38 - 7.96 (m, 8H) |
| 2-Nitrobenzyl alcohol [2] | DMSO-d₆ | 4.82 (d, J=5.6Hz, 2H) | 7.51 - 8.05 (m, 4H) |
| 3-Nitrobenzyl alcohol [3] | CDCl₃ | Not specified | Not specified |
| 4-Nitrobenzyl alcohol [2] | DMSO-d₆ | 4.64 (d, J=5.6Hz, 2H) | 7.58 - 8.22 (m, 4H) |
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following is a generalized protocol for ¹H and ¹³C NMR experiments.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the solid sample (e.g., this compound) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.[4]
-
Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution, often with gentle vortexing.
NMR Data Acquisition
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 or 500 MHz.[2][4]
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to achieve sharp, symmetrical peaks.
-
¹H NMR Parameters: A standard proton experiment involves a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Parameters: Carbon spectra require a wider spectral width (e.g., 0-220 ppm) and a significantly larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.
Visualized Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: Workflow of NMR analysis from sample preparation to structure elucidation.
References
Unraveling the Fragmentation Fingerprint of 2,2'-Dinitrobibenzyl
A Comparative Guide to its Mass Spectrometric Behavior
For researchers and scientists in drug development and analytical chemistry, understanding the mass spectrometric fragmentation of molecules is paramount for structural elucidation and identification. This guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various compounds. We present its characteristic fragmentation data, propose a fragmentation pathway, and compare its behavior to a structurally simpler analogue, 2,4-dinitrotoluene, to highlight key structural influences on fragmentation.
Experimental Protocols
The data presented in this guide is based on standard Electron Ionization-Mass Spectrometry (EI-MS) techniques.
Methodology: Electron Ionization-Mass Spectrometry (EI-MS)
A sample of this compound is introduced into the ion source of a mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged molecular ion (M+•). The excess energy imparted to the molecular ion causes it to be in an excited state, leading to fragmentation. The resulting positively charged fragments are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). A detector records the abundance of each fragment, generating a mass spectrum. The source and sample temperatures are typically maintained around 160°C and 150°C, respectively.[1]
Data Presentation: Fragmentation of this compound
The EI-MS of this compound (C₁₄H₁₂N₂O₄, Molecular Weight: 272.26 g/mol ) is characterized by a series of distinct fragment ions.[2][3][4] The molecular ion peak at m/z 272 is often of very low abundance or absent, indicating its instability under EI conditions. The key fragments and their relative intensities are summarized below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 273 | 1 | [M+H]⁺ |
| 255 | 11.3 | [M-OH]⁺ |
| 237 | 11.4 | [M-OH-H₂O]⁺ |
| 178 | 16.7 | Rearrangement Product |
| 136 | 100 | [C₇H₆NO₂]⁺ |
| 120 | 60.4 - 70 | [C₇H₆NO]⁺ |
| 92 | 78 - 85 | [C₆H₆N]⁺ |
| 78 | 89.4 | [C₆H₆]⁺ |
Data compiled from multiple sources.[1][5][6]
Fragmentation Pathway and Analysis
The fragmentation of this compound is dominated by the cleavage of the benzylic C-C bond of the ethane bridge, which is the weakest bond in the molecular ion.
-
Formation of the Base Peak (m/z 136): The most prominent fragmentation pathway is the homolytic cleavage of the central C-C bond of the bibenzyl structure. This results in the formation of a stable 2-nitrobenzyl cation ([C₇H₆NO₂]⁺) at m/z 136 , which is observed as the base peak (100% relative intensity).
-
Subsequent Fragmentations: The fragment at m/z 136 undergoes further fragmentation:
-
A loss of an oxygen atom leads to the formation of the ion at m/z 120 ([C₇H₆NO]⁺).
-
Subsequent loss of a carbon monoxide (CO) molecule from the m/z 120 fragment results in the ion at m/z 92 ([C₆H₆N]⁺).
-
The peak at m/z 78 corresponds to a benzene radical cation ([C₆H₆]⁺•), likely formed through various pathways involving the loss of nitrogen-containing groups.
-
-
"Ortho Effect" Fragmentation: The presence of a nitro group ortho to the ethyl bridge facilitates a characteristic fragmentation known as the "ortho effect". This involves the abstraction of a hydrogen atom from the ethyl bridge by the nitro group, leading to the elimination of a hydroxyl radical (•OH). This pathway explains the presence of the fragment ion at m/z 255 ([M-OH]⁺). This is a common fragmentation pathway for dinitroaromatic compounds.[7] Further loss of a water molecule (H₂O) from this ion gives rise to the fragment at m/z 237 .
Proposed fragmentation pathway of this compound.
Comparison with 2,4-Dinitrotoluene
To understand the influence of the bibenzyl structure, we compare its fragmentation pattern with that of 2,4-dinitrotoluene (C₇H₆N₂O₄, Molecular Weight: 182.13 g/mol ).[3]
| Feature | This compound | 2,4-Dinitrotoluene |
| Molecular Ion (M+•) | m/z 272 (Weak or absent) | m/z 182 (Present) |
| Base Peak | m/z 136 ([C₇H₆NO₂]⁺) | m/z 165 ([M-OH]⁺) |
| Dominant Fragmentation | Cleavage of the ethane bridge | "Ortho effect" - loss of •OH |
| Key Fragments | 136, 120, 92, 78, 255 | 165, 135, 119, 89 |
Key Differences and Insights:
-
Primary Fragmentation Site: The most significant difference is the primary site of fragmentation. In this compound, the weak C-C bond of the ethane bridge is the preferred cleavage site, leading to a symmetric split of the molecule. In contrast, 2,4-dinitrotoluene, lacking this bridge, primarily fragments via the ortho effect, where the nitro group interacts with the adjacent methyl group.[2]
-
Base Peak Identity: This difference in the initial fragmentation step results in vastly different base peaks. The base peak of this compound (m/z 136) represents half of the original molecule. For 2,4-dinitrotoluene, the base peak (m/z 165) is a result of losing a hydroxyl radical from the molecular ion.
-
Molecular Ion Stability: The molecular ion of 2,4-dinitrotoluene is more readily observed than that of this compound, suggesting that the presence of the easily cleaved ethane bridge in the latter leads to more rapid fragmentation.
This comparison clearly demonstrates how the presence of the bibenzyl structure fundamentally directs the fragmentation pathway, favoring benzylic cleavage over other potential fragmentation mechanisms observed in simpler dinitroaromatic compounds.
References
- 1. mzCloud – 2 4 Dinitrotoluene [mzcloud.org]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. spectrabase.com [spectrabase.com]
- 7. Benzene, 1-methyl-2,4-dinitro- [webbook.nist.gov]
A Comparative Guide to the Synthesis of 2,2'-Dinitrobibenzyl
For Researchers, Scientists, and Drug Development Professionals
2,2'-Dinitrobibenzyl is a crucial intermediate in the synthesis of various pharmaceuticals, most notably carbamazepine, an anticonvulsant and mood-stabilizing drug. The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an objective comparison of the most common methods for synthesizing this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages. The primary methods include the oxidative coupling of o-nitrotoluene, a multi-step synthesis from o-nitrobenzaldehyde and o-nitrotoluene, and the reduction of o-nitrobenzyl chloride.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the different synthesis methods, allowing for a direct comparison of their performance.
| Synthesis Method | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Oxidative Coupling (Optimized) | o-Nitrotoluene | Potassium t-butoxide, Bromine, THF | ~7 minutes | 0 to 20 | 95 | High | [1][2] |
| Oxidative Coupling (Air Oxidation) | p-Nitrotoluene | Methanolic Potassium Hydroxide, Air | 8 hours | 10 to RT | 74-76 | - | [3] |
| Oxidative Coupling (Formamide) | o-Nitrotoluene | Sodium Methoxide, Formamide, Paraffin Oil | - | 5 to 10 | 82.5 | - | [4] |
| From o-Nitrobenzaldehyde & o-Nitrotoluene | o-Nitrobenzaldehyde, o-Nitrotoluene | Potassium Hydroxide, Brominating Agent, Sodium Borohydride | Several hours | -5 to 30 | ~92.5 | >99 | [5][6] |
| Reduction of o-Nitrobenzyl Chloride | o-Nitrobenzyl Chloride | Sodium | 7 hours | Reflux | 85 | 97.32 | [7] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Oxidative Coupling of o-Nitrotoluene (Optimized Method)
This method stands out for its high yield and rapid reaction time.[1][2]
Procedure:
-
Under a nitrogen atmosphere, dissolve o-nitrotoluene (15.0 mmol) in dry tetrahydrofuran (THF, 90 mL).
-
Cool the solution to 0 °C.
-
Add potassium t-butoxide and stir the reaction mixture for 2 minutes.
-
Add bromine (19.5 mmol) and continue stirring for an additional 5 minutes at 20 °C.
-
Quench the reaction by adding the mixture to 500 mL of ice/water.
-
Filter the resulting precipitate.
-
Extract the filtrate with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution and saturated sodium chloride solution.
-
Dry the organic layer over MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a 1:2 mixture of water and ethanol to yield this compound as a white solid.
Synthesis from o-Nitrobenzaldehyde and o-Nitrotoluene
This multi-step synthesis provides a high-purity product suitable for pharmaceutical applications.[5][6]
Step A: Synthesis of 1,2-bis(2-nitrophenyl)ethanol
-
Add o-nitrotoluene (1.0 mol) and dimethyl sulfoxide to a reactor.
-
Add potassium hydroxide (1.0 mol) and an ionic liquid catalyst.
-
Cool the mixture to -5 to 0 °C.
-
Dropwise add o-nitrobenzaldehyde (1.0 mol) while maintaining the temperature.
-
Stir the reaction for 4-6 hours at -5 to 5 °C.
-
Pour the reaction mixture into ice water and adjust the pH to 2-3 with 5% dilute hydrochloric acid.
-
Stir for 30 minutes at room temperature, filter the precipitated solid, and dry to obtain 1,2-bis(2-nitrophenyl)ethanol.
Step B: Synthesis of 1,2-bis(2-nitrophenyl)bromoethane
-
The intermediate from Step A is then subjected to a substitution reaction with a brominating reagent.
Step C: Synthesis of this compound
-
Add 1,2-bis(2-nitrophenyl)bromoethane (1.0 mol) and diethylene glycol dimethyl ether to a reactor.
-
Add sodium borohydride (1.0 mol) in batches, keeping the temperature below 30 °C.
-
Continue to stir at room temperature for 2 hours after the addition is complete.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by filtration and dry.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Reduction of o-Nitrobenzyl Chloride
This method offers a good yield and high purity through the reduction of a chlorinated precursor.[7]
Procedure:
-
The condensation reaction is carried out with a molar ratio of o-nitrobenzyl chloride to sodium of 1:2.
-
The mixture is refluxed for 7 hours.
-
The resulting 2,2'-dinitrodibenzyl is then isolated. (Further details on the workup were not specified in the provided abstract).
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the key synthesis methods.
Caption: Workflow for the optimized oxidative coupling method.
Caption: Workflow for the multi-step synthesis method.
Concluding Remarks
The choice of synthesis method for this compound depends on the specific requirements of the researcher or organization.
-
For high yield and speed , the optimized oxidative coupling of o-nitrotoluene with potassium t-butoxide and bromine is a superior choice.[1][2] Its short reaction time makes it attractive for rapid, small-scale synthesis.
-
For applications requiring very high purity , such as in the synthesis of active pharmaceutical ingredients, the multi-step method starting from o-nitrobenzaldehyde and o-nitrotoluene is highly recommended, as it can achieve purity levels exceeding 99%.[5][6] Although it involves more steps, the final product quality is excellent.
-
The reduction of o-nitrobenzyl chloride and other oxidative coupling variations present viable alternatives with good yields, though they may involve longer reaction times or less common starting materials.[3][4][7]
Researchers should consider factors such as starting material availability, cost, required purity, and available equipment when selecting the most appropriate synthetic route.
References
- 1. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents [patents.google.com]
- 5. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 7. Study on the synthesis of 2,2′-diaminodibenzyl | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Analytical Validation of 2,2'-Dinitrobibenzyl Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Carbamazepine. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final drug product.
This document outlines different synthesis approaches for this compound and their resulting purity profiles. It further details the experimental protocols for the primary analytical techniques used for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).
Comparison of this compound Synthesis Routes and Purity
The purity of this compound is largely dependent on the synthetic route employed. Two main approaches are compared below: a traditional one-pot synthesis and a modern three-step synthesis.
| Synthesis Route | Starting Materials | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Traditional One-Pot Synthesis | o-Nitrotoluene, Ethyl Formate | ~75%[1] | Fewer steps, simpler process. | Lower yield, significant impurity profile, large solvent consumption, and poor environmental footprint.[1] |
| Modern Three-Step Synthesis | o-Nitrobenzaldehyde, o-Nitrotoluene | >99% (by HPLC)[2][3] | High purity and yield, environmentally friendlier with less waste, suitable for industrial production.[2][3] | More complex multi-step process. |
Data Presentation: Purity Analysis Comparison
The following table summarizes the typical performance of the recommended analytical techniques for the purity validation of this compound.
| Analytical Technique | Parameter | Typical Value/Range | Remarks |
| HPLC | Purity | >99% | Highly accurate and precise for quantifying the main component and impurities. |
| Retention Time | ~5-10 min (Isocratic) | Dependent on specific column and mobile phase. | |
| Limit of Detection (LOD) | ~0.01% | Can detect trace impurities. | |
| GC-FID | Purity | >98% | Good for volatile impurities and orthogonal verification of HPLC results. |
| Retention Time | ~10-15 min | Dependent on temperature program and column. | |
| Limit of Detection (LOD) | ~0.05% | Generally less sensitive than HPLC for non-volatile impurities. | |
| DSC | Purity | 98-99.9% | Provides a measure of absolute purity based on melting point depression.[4][5][6] |
| Melting Point | 123-125 °C | A sharp melting peak indicates high purity.[7][8] |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These are representative protocols and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the accurate quantification of this compound and the separation of its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[9]
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography (GC) for Purity and Volatile Impurity Analysis
GC with a Flame Ionization Detector (FID) is a robust method for assessing the purity of this compound and for detecting any volatile organic impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent like acetone or ethyl acetate at a concentration of approximately 5 mg/mL.
-
Quantification: Purity is determined by area percent normalization, assuming all components have a similar response factor with the FID.
Differential Scanning Calorimetry (DSC) for Absolute Purity Assessment
DSC provides a measurement of the absolute purity of a crystalline substance based on the principle of melting point depression.[4][5][6]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed to prevent sublimation.
-
Sample Weight: 2-5 mg of the this compound sample.
-
Temperature Program:
-
Equilibrate at a temperature well below the melting point (e.g., 100 °C).
-
Ramp up to a temperature above the melting point (e.g., 140 °C) at a slow heating rate (e.g., 1-2 °C/min).
-
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software. A sharp endotherm with a melting point onset close to the literature value indicates high purity.[7][8]
Mandatory Visualizations
Logical Workflow for High-Purity this compound Synthesis
Caption: Workflow for the modern three-step synthesis of high-purity this compound.
Experimental Workflow for Purity Validation
Caption: A typical workflow for the comprehensive analytical validation of this compound purity.
Role in Carbamazepine Synthesis
Caption: The role of this compound as a key intermediate in the synthesis of Carbamazepine.
References
- 1. CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents [patents.google.com]
- 2. CN105753709A - 2,2'-dinitrodibenzyl preparation method - Google Patents [patents.google.com]
- 3. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 5. mt.com [mt.com]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dl.astm.org [dl.astm.org]
- 9. mdpi.com [mdpi.com]
- 10. aqmd.gov [aqmd.gov]
comparison of 2,2'-Dinitrobibenzyl with 4,4'-Dinitrobibenzyl
A Comprehensive Comparison of 2,2'-Dinitrobibenzyl and 4,4'-Dinitrobibenzyl for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the isomeric compounds this compound and 4,4'-Dinitrobibenzyl. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and chemical synthesis.
Introduction
This compound and 4,4'-Dinitrobibenzyl are isomers with the chemical formula C₁₄H₁₂N₂O₄. Their structural difference, the position of the nitro groups on the benzene rings, leads to distinct physicochemical properties, reactivities, and applications. This compound is a key intermediate in the synthesis of the anticonvulsant drug Carbamazepine.[1] In contrast, 4,4'-Dinitrobibenzyl and its derivatives are utilized in polymer chemistry, for instance, as hardeners for epoxy resins and in the preparation of isocyanates. This guide explores these differences through a comparative analysis of their properties, synthesis, and reactivity, supported by experimental data.
Physicochemical Properties
The positioning of the nitro groups significantly influences the physical properties of these isomers. The ortho-substitution in this compound introduces steric hindrance, which can affect its crystal packing and reactivity, whereas the para-substitution in 4,4'-Dinitrobibenzyl results in a more linear and symmetric molecule.
| Property | This compound | 4,4'-Dinitrobibenzyl |
| CAS Number | 16968-19-7[2][3] | 736-30-1[4][5] |
| Molecular Formula | C₁₄H₁₂N₂O₄[2][6] | C₁₄H₁₂N₂O₄[4] |
| Molecular Weight | 272.26 g/mol [1][2][6] | 272.26 g/mol [4] |
| Melting Point | 122-124.5 °C[2] | 179-183 °C |
| Appearance | Light yellow powder/crystals[2] | Orange to yellow needles |
| Solubility | Slightly soluble in DMSO and Methanol (heated)[2][6] | Soluble in boiling benzene |
Synthesis and Reactivity
The synthesis of both isomers often starts from the corresponding nitrotoluene. However, the yields and reaction conditions can differ.
Synthesis Comparison
The oxidative coupling of the corresponding nitrotoluene is a common method for preparing dinitrobibenzyls. The yield for the synthesis of the 4,4'-isomer is generally higher under similar aerobic oxidation conditions.
| Isomer | Starting Material | Method | Yield | Reference |
| This compound | o-Nitrotoluene | Aerobic oxidation (O₂, KOH, MeOH, ethylenediamine) | 36% | [7] |
| This compound | o-Nitrotoluene | Oxidative coupling (t-BuOK, Br₂, THF) | 95% | [7] |
| 4,4'-Dinitrobibenzyl | p-Nitrotoluene | Aerobic oxidation (Air, methanolic KOH) | 74-76% | [8] |
The lower yield for this compound in some oxidative coupling reactions can be attributed to the steric hindrance from the ortho-nitro groups, which may impede the coupling reaction.[9]
Reactivity and Reduction to Diamines
A crucial reaction for both isomers is their reduction to the corresponding diaminobenzyls, which are versatile intermediates. The reactivity in these reduction reactions is influenced by the position of the nitro groups. The nitro group is an electron-withdrawing group, and its position affects the electron density of the aromatic ring.
While direct comparative kinetic data is scarce, it can be inferred that the ortho-nitro groups in this compound may experience more steric hindrance during the approach of a reducing agent to the catalytic surface compared to the more exposed para-nitro groups in 4,4'-Dinitrobibenzyl.
Experimental Protocols
Synthesis of this compound (High Yield Method)
This protocol is adapted from a high-yield synthesis method.[7]
Materials:
-
o-Nitrotoluene
-
Potassium tert-butoxide (t-BuOK)
-
Bromine (Br₂)
-
Tetrahydrofuran (THF), dry
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve o-nitrotoluene in dry THF.
-
Cool the solution to 0 °C and add potassium t-butoxide.
-
Stir the reaction for 2 minutes before adding bromine.
-
After stirring for a further 5 minutes, pour the reaction mixture into ice/water.
-
Filter the precipitate and extract the filtrate with CH₂Cl₂.
-
Wash the combined organic layers with saturated sodium thiosulfate solution and saturated sodium chloride solution.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a water/ethanol mixture to yield this compound.
Synthesis of 4,4'-Dinitrobibenzyl
This protocol is based on the oxidative coupling of p-nitrotoluene.[8]
Materials:
-
p-Nitrotoluene
-
Methanolic potassium hydroxide (30%)
-
Benzene
-
95% Ethanol
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and an air inlet tube, place 30% methanolic potassium hydroxide.
-
Cool the solution to 10 °C in an ice bath and add p-nitrotoluene.
-
Begin vigorous stirring and pass a rapid stream of air through the mixture for 3 hours.
-
Remove the ice bath and continue passing air with vigorous stirring for an additional 5 hours.
-
Filter the reaction mixture with suction and wash the solid with boiling water followed by 95% ethanol.
-
Dry the product and recrystallize from boiling benzene to obtain 4,4'-dinitrobibenzyl as orange needles.
General Protocol for Catalytic Reduction to Diaminobibenzyl
This is a general procedure for the reduction of dinitrobibenzyls to their corresponding diamines.
Materials:
-
Dinitrobibenzyl isomer
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Ethanol or other suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the dinitrobibenzyl isomer in the chosen solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diaminobenzyl, which can be further purified by crystallization.
Applications and Performance Comparison
The distinct structures of this compound and 4,4'-Dinitrobibenzyl dictate their primary applications.
This compound: Its main application is as a precursor in the synthesis of Carbamazepine, an important antiepileptic drug.[1] The ortho-disposition of the nitro groups is crucial for the subsequent intramolecular cyclization reactions to form the dibenzo[b,f]azepine ring system of Carbamazepine.
4,4'-Dinitrobibenzyl: This isomer is used in polymer chemistry. After reduction to 4,4'-diaminobibenzyl, it can act as a curing agent or hardener for epoxy resins and is a monomer for the synthesis of polyamides and polyimides. The para-substitution allows for the formation of linear polymer chains, which is desirable for material properties.
While a direct performance comparison in the same application is not feasible due to their divergent uses, we can infer performance based on their structures. The steric hindrance in this compound makes it a suitable candidate for specific cyclization reactions where a particular conformation is favored. Conversely, the linear and symmetric nature of 4,4'-Dinitrobibenzyl is advantageous for polymerization, leading to materials with regular structures and predictable properties.
Visualizations
Caption: Structural differences and their influence on applications.
Caption: General experimental workflow from nitrotoluene to application.
Conclusion
This compound and 4,4'-Dinitrobibenzyl, while constitutionally similar, exhibit significant differences in their physicochemical properties, synthetic accessibility, and, most notably, their applications. The choice between these two isomers is therefore entirely dependent on the desired final product and synthetic pathway. This compound, with its sterically hindered ortho-nitro groups, is the specific precursor for the synthesis of Carbamazepine. In contrast, the symmetric and linear structure of 4,4'-Dinitrobibenzyl makes it a valuable component in the field of polymer science. This guide provides the fundamental data and protocols to assist researchers in navigating the use of these versatile chemical building blocks.
References
- 1. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ijrti.org [ijrti.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 2,2'-Dinitrobibenzyl
For researchers, scientists, and professionals in drug development requiring precise quantification of 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various active pharmaceutical ingredients, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of chromatographic techniques for the quantitative analysis of this compound, supported by experimental data from analogous compounds to ensure objective performance assessment.
Comparison of Analytical Techniques
This guide focuses on two primary chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, Surface-Enhanced Raman Scattering (SERS) is presented as a potential alternative technique. The performance of these methods is summarized below, with data extrapolated from studies on dinitrotoluenes (DNTs), which are close structural analogs of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Surface-Enhanced Raman Scattering (SERS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Enhancement of Raman scattering signal of molecules adsorbed on a nanostructured metallic surface. |
| **Linearity (R²) ** | >0.99 | >0.99 | Analyte dependent, can be linear over a specific concentration range. |
| Limit of Detection (LOD) | 0.78 - 3.95 µg/L[1][2] | 0.3 ng/mL[3] | 6.81 ng/mL (for TNT)[4] |
| Limit of Quantitation (LOQ) | 2.6 - 13.1 µg/L[1][2] | 0.9 ng/mL[3] | 17.2 ng/mL (for Tetryl)[4] |
| Accuracy (% Recovery) | 95 - 98%[1][2] | 96.7 - 103.1%[3] | Method dependent, requires careful calibration. |
| Precision (%RSD) | <15% | 2.1 - 6.4%[3] | Highly dependent on substrate uniformity and experimental conditions. |
| Sample Throughput | High | Moderate | Moderate to High |
| Advantages | Robust, reliable, widely available, suitable for non-volatile and thermally labile compounds. | High selectivity and sensitivity, provides structural information. | High sensitivity, potential for rapid and in-situ analysis. |
| Disadvantages | Moderate sensitivity, may require derivatization for some analytes. | Requires analyte to be volatile and thermally stable, potential for matrix interference. | Reproducibility can be a challenge, requires specialized substrates. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous nitroaromatic compounds and can be adapted for the quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is adapted from a validated method for the analysis of dinitrotoluenes.[1][2]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Diol functionalized column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B).
-
0-5 min: 80% A, 20% B
-
5-15 min: Linear gradient to 30% A, 70% B
-
15-20 min: Hold at 30% A, 70% B
-
20-25 min: Return to initial conditions (80% A, 20% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a method developed for the analysis of TNT and its degradation products.[3]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in acetone.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetone (e.g., 0.01 - 1 µg/mL).
-
Sample Preparation: Extract the sample with a suitable solvent (e.g., acetone or acetonitrile), concentrate if necessary, and filter through a 0.45 µm syringe filter.
Surface-Enhanced Raman Scattering (SERS) Protocol
This protocol outlines a general procedure for the quantitative analysis of nitroaromatic compounds using SERS.[4]
1. Materials:
-
SERS substrate (e.g., silver or gold nanoparticles colloid or nanostructured surface).
-
Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).
2. Procedure:
-
Sample Preparation: A solution of the sample containing this compound is prepared. In some cases, a complexing agent is added to enhance the interaction with the SERS substrate.[4]
-
SERS Measurement:
-
Mix a small volume of the sample solution with the SERS substrate (e.g., colloidal nanoparticles).
-
Deposit the mixture onto a clean surface (e.g., a glass slide) and allow it to dry.
-
Acquire the SERS spectrum using the Raman spectrometer.
-
-
Quantification: Create a calibration curve by plotting the intensity of a characteristic Raman peak of this compound against its concentration.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the chromatographic and SERS analyses.
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: SERS analysis workflow for this compound.
References
- 1. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 3. Development, validation and comparison of three methods of sample preparation used for identification and quantification of 2,4,6-trinitrotoluene and products of its degradation in sediments by GC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Spectroscopic Comparison of 2,2'-Dinitrobibenzyl and its Derivatives: A Guide for Researchers
An in-depth analysis of the spectroscopic properties of 2,2'-Dinitrobibenzyl and its analogs is crucial for researchers in drug development and materials science. This guide provides a comparative overview of their key spectral features, supported by experimental data and detailed methodologies, to facilitate their identification, characterization, and application.
This technical guide delves into the spectroscopic characteristics of this compound, a key intermediate in the synthesis of various pharmaceuticals, and its derivatives. Understanding the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra is paramount for confirming molecular structures, assessing purity, and predicting chemical behavior. This guide presents a comparative analysis of available spectroscopic data to aid researchers in their analytical endeavors.
Comparative Spectroscopic Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | CDCl₃ | 7.96 (dd, J = 8.2, 1.2 Hz, 2H), 7.54 (td, J = 7.6, 1.3 Hz, 2H), 7.42 (dd, J = 7.7, 1.3 Hz, 2H), 7.38 (td, J = 7.8, 1.4 Hz, 2H), 3.25 (s, 4H)[1] | 149.37, 136.01, 133.30, 132.49, 127.56, 124.84, 34.44[1] |
Table 2: IR and Mass Spectrometry Data for this compound
| Compound | IR (ATR, cm⁻¹) | Mass Spectrometry (EI, m/z) |
| This compound | 2962, 2854 (C-H), 1608, 1576 (C=C), 1509, 1344 (NO₂)[1] | 272 (M⁺), 136, 92, 78[2][3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data. The following sections outline the methodologies for the key spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer, for instance, a 400 MHz instrument.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the salt plate in the sample holder and acquire the spectrum. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., NO₂, C-H, C=C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV. In EI, the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, particularly those involving conjugated systems.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer and record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which are characteristic of the compound's electronic structure.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound or its derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.
This guide provides a foundational framework for the spectroscopic comparison of this compound and its derivatives. As more data on novel derivatives become available, this resource can be expanded to provide a more comprehensive comparative analysis, further aiding the scientific community in their research and development efforts.
References
A Comparative Guide to Catalysts in the Reduction of 2,2'-Dinitrobibenzyl
For researchers, scientists, and professionals in drug development, the selective and efficient reduction of 2,2'-dinitrobibenzyl to 2,2'-diaminobibenzyl is a crucial chemical transformation. This reaction is a key step in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The choice of catalyst is paramount, as it directly influences the reaction's yield, selectivity, duration, and overall sustainability. This guide provides an objective comparison of different catalytic systems for this reduction, supported by experimental data, to aid in making informed decisions for laboratory and process chemistry.
Performance Comparison of Catalytic Systems
The reduction of the two nitro groups in this compound to their corresponding amines can be achieved through several catalytic methods. The most common and effective catalysts include iron (Fe) powder, Palladium on carbon (Pd/C), and various nickel-based catalysts. Each system presents distinct advantages and operational parameters. The following table summarizes the performance of these catalysts based on available scientific literature.
| Catalyst System | Reagents/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Iron (Fe) Powder | Fe powder | Water / Ethanol (2:1 v/v) | 90 | 4 | 97.5 | 98.86 |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol | Room Temperature | - | - | - |
| Loaded Nickel Catalyst | Hydrazine Hydrate | Water | Room Temperature | - | Moderate | - |
Data for Pd/C and Loaded Nickel Catalyst are based on general applications for nitro group reductions, as specific comparative data for this compound reduction was not available in the initial search. The yield for the Loaded Nickel Catalyst is described as "moderate" in the source material.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. To that end, detailed experimental protocols for the catalytic reduction of this compound are provided below.
Reduction using Iron (Fe) Powder
This method offers a high-yield and cost-effective approach to the synthesis of 2,2'-diaminobibenzyl.[1]
Materials:
-
This compound
-
Iron (Fe) powder
-
Ethanol
-
Deionized Water
Procedure:
-
Prepare a 2:1 (v/v) mixture of deionized water and ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add this compound and iron powder to the solvent mixture. The molar ratio of this compound to iron should be 1:7.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Maintain the reaction at 90°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the iron catalyst and any iron oxides.
-
The filtrate is then concentrated under reduced pressure to remove the ethanol.
-
The resulting aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 2,2'-diaminobibenzyl.
-
The purity of the final product can be assessed by HPLC.
Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Palladium on carbon is a highly efficient but more expensive catalyst for the reduction of nitro groups using molecular hydrogen.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen (H₂) gas supply
Procedure:
-
Dissolve this compound in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).
-
Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by analytical techniques (TLC, HPLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the product.
Reduction with a Loaded Nickel Catalyst and Hydrazine Hydrate
This method, described in a patent, utilizes a supported nickel catalyst and hydrazine hydrate as the hydrogen source, operating at room temperature in an aqueous medium.[3]
Materials:
-
This compound
-
Loaded Nickel Catalyst
-
Hydrazine Hydrate
-
Water
Procedure:
-
In a reaction vessel, suspend this compound and the loaded nickel catalyst in water.
-
To this suspension, add hydrazine hydrate dropwise at room temperature. The reaction is often exothermic, and cooling may be required to maintain the temperature.
-
Stir the mixture at room temperature until the reaction is complete.
-
Filter off the catalyst. The catalyst can often be recovered and reused.
-
The product can be isolated from the aqueous filtrate by extraction with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield 2,2'-diaminobibenzyl.
Visualizing the Reaction Pathway and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general chemical transformation and the experimental workflow.
Caption: Conceptual signaling pathway of the catalytic reduction.
Caption: A generalized experimental workflow for the reduction.
References
A Comparative Guide to Oxidizing Agents for the Oxidative Coupling of o-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
The oxidative coupling of o-nitrotoluene is a critical transformation in synthetic organic chemistry, providing a pathway to valuable intermediates such as 2,2'-dinitrobibenzyl and 2,2'-dinitrostilbene. These compounds are precursors for the synthesis of various pharmaceuticals and other functional molecules. This guide provides a comparative analysis of different oxidizing agents and reaction systems for this transformation, supported by experimental data from the literature.
Performance Comparison of Oxidizing Systems
The choice of an oxidizing agent and reaction conditions significantly impacts the yield and selectivity of the desired coupled product. The following table summarizes the performance of various systems for the synthesis of this compound.
| Oxidizing System/Reagents | Base | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| Bromine | Potassium tert-butoxide | Tetrahydrofuran | 0 to 20 | ~7 min | This compound | 95 | [1] |
| Air | Potassium hydroxide | Methanol | 10, then ambient | 8 h | p,p'-Dinitrobibenzyl | 74-76 | [2] |
| Formamide/Air | Sodium methoxide | Paraffin oil | 5-10 | 2.5 h (addition) | This compound | 82.5 | [3] |
| Hydrogen Peroxide | Sodium methoxide | tert-Butanol | Not specified | Not specified | Dinitrobibenzyl | Not specified | [4] |
| Oxygen | Potassium hydroxide | Dimethylformamide | -40 to ambient | 4 h | 1,2-di(o-nitrophenyl)-ethanol | Not specified | [5] |
| Oxygen | Potassium tert-butoxide | DMSO/t-butanol | Not specified | 2.5 h | p,p'-Dinitrostilbene | Not specified | [5] |
*Note: Data for p-nitrotoluene coupling is included for comparative context as it represents a similar reaction type.
Reaction Pathways and Mechanisms
The oxidative coupling of o-nitrotoluene generally proceeds through the formation of a benzylic anion, which then undergoes oxidation and dimerization. The specific pathway can vary depending on the chosen reagents and conditions.
Caption: Generalized reaction pathway for the oxidative coupling of o-nitrotoluene.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are protocols extracted from the literature for key methods.
Method 1: Potassium tert-butoxide and Bromine[1]
-
Preparation: Under a nitrogen atmosphere, dissolve o-nitrotoluene (15.0 mmol) in dry tetrahydrofuran (90 mL) in a flask.
-
Anion Formation: Cool the solution to 0°C and add potassium tert-butoxide. Stir the reaction mixture for 2 minutes.
-
Oxidative Coupling: Add bromine (19.5 mmol) to the reaction mixture. Continue stirring for an additional 5 minutes.
-
Work-up: Pour the reaction mixture into 500 mL of ice/water. Filter the resulting precipitate.
-
Extraction: Extract the filtrate with dichloromethane (3 x 100 mL).
-
Purification: Wash the combined organic layers with saturated sodium thiosulfate solution and saturated sodium chloride solution. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure. The crude product can be purified by crystallization from a water/ethanol mixture (1:2) to yield this compound.
Method 2: Sodium Methoxide and Formamide in Paraffin Oil[3]
-
Preparation: In a reactor, disperse sodium methoxide (32.5g) in paraffin oil (180g).
-
Reaction: Control the temperature at 5-10°C and simultaneously add o-nitrotoluene (80g) and formamide (13.7g) dropwise over 2.5 hours.
-
Incubation and Work-up: After the addition is complete, the reaction mixture is subjected to hydrolysis, dealcoholization, separation, washing, and drying to obtain the final product, this compound.
Method 3: Air Oxidation with Methanolic Potassium Hydroxide (for p-Nitrotoluene)[2]
-
Preparation: In a 3-L three-necked flask equipped with a mechanical stirrer and an inlet tube, place 2 L of 30% methanolic potassium hydroxide.
-
Reaction Initiation: Cool the solution to 10°C in an ice bath and add p-nitrotoluene (0.73 mole).
-
Oxidation: Begin vigorous stirring and pass a rapid stream of compressed air through the solution.
-
Reaction Progression: After 3 hours, remove the ice bath and continue passing air through the mixture with vigorous stirring for an additional 5 hours.
-
Isolation: Immediately filter the reaction mixture with suction. Wash the solid on the filter with 2 L of boiling water followed by 300 mL of 95% ethanol at room temperature.
-
Purification: Dry the product and recrystallize from boiling benzene to obtain p,p'-dinitrobibenzyl.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A generalized experimental workflow for the oxidative coupling of o-nitrotoluene.
Concluding Remarks
The oxidative coupling of o-nitrotoluene to this compound can be achieved through various methods. The choice of the oxidizing system is critical and depends on the desired yield, reaction time, and available laboratory resources. The potassium tert-butoxide/bromine system offers a high yield in a very short reaction time[1]. The sodium methoxide/formamide system provides a good yield with a more scalable and potentially safer process[3]. Air or oxygen-based systems, often used for the analogous p-nitrotoluene coupling, represent a more economical and environmentally friendly approach, though they may require longer reaction times and careful optimization of catalysts and conditions[2][5]. Researchers should carefully consider these factors when selecting a method for their specific application. Further research into catalytic air oxidation systems for o-nitrotoluene could lead to even more efficient and sustainable synthetic routes.
References
- 1. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents [patents.google.com]
- 4. 2,2'-dinitrodibenzyl preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 5. actachemscand.org [actachemscand.org]
A Comparative Guide to the Synthesis of 2,2'-Dinitrobibenzyl: Validation of a Novel Synthetic Pathway
This guide provides a detailed comparison between a novel, multi-step synthetic route for 2,2'-Dinitrobibenzyl and a well-established, high-yield oxidative coupling method. The objective is to offer researchers, scientists, and drug development professionals a comprehensive evaluation of these methodologies, supported by experimental data, to facilitate informed decisions in process development and scale-up.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the antiepileptic drug carbamazepine. The efficiency, safety, and environmental impact of its synthesis are therefore of significant interest. This document evaluates a new synthetic approach, which involves a three-step process, against a more traditional single-step oxidative coupling of 2-nitrotoluene.
Comparative Data
The performance of the new synthetic route is compared against an established, high-yield method. The data below summarizes key metrics for each approach.
| Parameter | Established Route: Oxidative Coupling | New Route: Multi-step Synthesis |
| Starting Material(s) | 2-Nitrotoluene | o-Nitrobenzaldehyde, o-Nitrotoluene |
| Key Reagents | Potassium tert-butoxide, Bromine | Potassium hydroxide, a bromination reagent, Sodium borohydride |
| Reported Yield | Up to 95%[1][2] | 86-93% (for the final step)[3][4] |
| Product Purity (HPLC) | Not explicitly stated, requires crystallization[1] | >99%[3] |
| Number of Steps | 1 | 3 |
| Noted Advantages | High yield, single step | High purity, avoids hazardous reagents like hydrogen peroxide[4] |
| Noted Disadvantages | Requires careful control of reaction conditions[1] | Longer reaction sequence |
Experimental Protocols
This method, optimized for high yield, involves the direct oxidative coupling of 2-nitrotoluene.
Materials:
-
2-Nitrotoluene
-
Potassium tert-butoxide
-
Bromine
-
Tetrahydrofuran (THF), dry
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure: [1]
-
Under a nitrogen atmosphere, dissolve 2-nitrotoluene (15.0 mmol) in dry THF (90 mL) and cool the solution to 0°C.
-
Add potassium tert-butoxide and stir the reaction mixture for 2 minutes.
-
Add bromine (19.5 mmol) and continue stirring for an additional 5 minutes.
-
Quench the reaction by pouring the mixture into 500 mL of an ice/water mixture.
-
Filter the resulting precipitate.
-
Extract the filtrate with CH₂Cl₂ (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by saturated sodium chloride solution.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a 1:2 mixture of H₂O/EtOH to yield this compound as a white solid.
This novel route involves an initial addition reaction, followed by substitution and a final reduction step.
Step A: Synthesis of 1,2-bis(2-nitrophenyl)ethanol [3][4]
-
This initial step involves the reaction of o-nitrotoluene and o-nitrobenzaldehyde in the presence of a base like potassium hydroxide.
Step B: Synthesis of 1,2-bis(2-nitrophenyl)bromoethane [3][4]
-
The diol from the previous step is then subjected to a substitution reaction with a brominating agent.
Step C: Debromination to this compound [3][4] Materials:
-
1,2-bis(2-nitrophenyl)bromoethane
-
Diethylene glycol dimethyl ether
-
Sodium borohydride
-
Methanol
Procedure: [4]
-
In a reactor, add 1,2-bis(2-nitrophenyl)bromoethane (1.0 mol) and diethylene glycol dimethyl ether.
-
After stirring, add sodium borohydride (1.0 mol) in portions, maintaining the reaction temperature below 30°C. A water bath can be used for cooling if necessary.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into a suitable amount of water to precipitate the product.
-
Collect the yellow solid by filtration and dry to obtain the crude this compound.
-
Recrystallize the crude product from methanol to obtain the pure this compound as a light yellow crystalline powder.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the established and new synthetic routes.
Caption: Workflow for the established one-step synthesis.
Caption: Workflow for the new three-step synthesis.
Conclusion
The novel, three-step synthesis of this compound presents a viable alternative to the established oxidative coupling method. While the established route offers a higher single-step yield, the new method claims superior product purity (>99% by HPLC), which may reduce the need for extensive purification and be advantageous for pharmaceutical applications.[3] Furthermore, the new route avoids some of the more hazardous reaction conditions and reagents associated with other older methods.[4] The choice between these two routes will likely depend on the specific requirements of the synthesis, including desired purity, acceptable process complexity, and cost considerations.
References
Comparative Analysis of 2,2'-Dinitrobibenzyl and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical profiles of 2,2'-Dinitrobibenzyl and its key alternatives.
This guide provides a detailed comparison of the analytical data for this compound, a significant intermediate in pharmaceutical synthesis, and its structural isomers, 4,4'-Dinitrobibenzyl and 3,3'-Dinitrobibenzyl, as well as its reduced analogue, 2,2'-Diaminobibenzyl. The information presented herein is intended to support research and development by offering a consolidated reference for their characterization and synthesis.
Physicochemical and Spectroscopic Data
A summary of the key analytical data for this compound and its comparators is presented below. These tables facilitate a side-by-side comparison of their fundamental properties.
Table 1: Physical and Chromatographic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₄H₁₂N₂O₄ | 272.26 | 120-123 | White to light yellow solid |
| 4,4'-Dinitrobibenzyl | C₁₄H₁₂N₂O₄ | 272.26 | 179-183 | Orange to yellow needles |
| 3,3'-Dinitrobibenzyl | C₁₄H₁₂N₂O₄ | 272.26 | 140-142 | Pale yellow crystals |
| 2,2'-Diaminobibenzyl | C₁₄H₁₆N₂ | 212.29 | 63-65 | White to off-white crystalline powder |
Table 2: Spectroscopic Data (¹H NMR, ¹³C NMR, IR)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| This compound | 7.96 (d, 2H), 7.54 (t, 2H), 7.42 (d, 2H), 7.38 (t, 2H), 3.25 (s, 4H)[1] | 149.3, 136.0, 133.3, 132.5, 127.5, 124.8, 34.4[1] | 1525, 1345 (NO₂) |
| 4,4'-Dinitrobibenzyl | 8.15 (d, 4H), 7.35 (d, 4H), 3.10 (s, 4H) | 147.9, 146.8, 129.8, 124.1, 37.5 | 1515, 1340 (NO₂) |
| 3,3'-Dinitrobibenzyl | 8.05 (s, 2H), 7.95 (d, 2H), 7.50 (t, 2H), 7.40 (d, 2H), 3.10 (s, 4H) | Data not readily available in searched literature. | 1530, 1350 (NO₂) |
| 2,2'-Diaminobibenzyl | 7.05 (d, 2H), 6.95 (t, 2H), 6.70 (t, 2H), 6.60 (d, 2H), 3.70 (br s, 4H, NH₂), 2.80 (s, 4H) | 144.5, 130.2, 127.8, 121.5, 118.7, 115.9, 36.1 | 3450, 3360 (NH₂) |
Table 3: Mass Spectrometry Data
| Compound | Mass Spectrum (m/z) |
| This compound | 272 (M+), 136, 120, 92[1] |
| 4,4'-Dinitrobibenzyl | 272 (M+), 136, 106 |
| 3,3'-Dinitrobibenzyl | 272 (M+), 136, 106 |
| 2,2'-Diaminobibenzyl | 212 (M+), 106 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a common alternative are provided to aid in reproducible experimental design.
Synthesis of this compound
This procedure is adapted from a high-yield synthesis method.
Materials:
-
2-Nitrotoluene
-
Potassium tert-butoxide
-
Bromine
-
Tetrahydrofuran (THF), dry
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-nitrotoluene (1.0 eq) in dry THF.
-
Cool the solution to 0 °C and add potassium tert-butoxide.
-
Stir the reaction mixture for 2 minutes, then add bromine (1.3 eq).
-
After stirring for an additional 5 minutes, quench the reaction with ice/water.
-
Filter the resulting precipitate and extract the filtrate with CH₂Cl₂.
-
Combine the organic layers, wash with saturated sodium thiosulfate and saturated sodium chloride solutions, then dry over MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by crystallization from an H₂O/EtOH mixture to yield this compound as a white solid.[1]
Synthesis of 4,4'-Dinitrobibenzyl
This protocol describes a classical method for the synthesis of the 4,4'-isomer.
Materials:
-
4-Nitrotoluene
-
Methanolic potassium hydroxide solution (30%)
-
Benzene
-
Ethanol (95%)
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, place 30% methanolic potassium hydroxide solution.
-
Cool the solution to 10 °C in an ice bath and add 4-nitrotoluene.
-
Begin vigorous stirring and pass a rapid stream of air through the mixture for 3 hours while maintaining the ice bath.
-
Remove the ice bath and continue stirring and passing air for an additional 5 hours.
-
Filter the reaction mixture with suction and wash the solid with boiling water followed by 95% ethanol.
-
After air-drying, dissolve the product in a minimum amount of boiling benzene and filter to remove any insoluble material.
-
Allow the filtrate to cool, whereupon 4,4'-Dinitrobibenzyl will crystallize as orange needles.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of dinitrobibenzyl isomers.
Caption: Generalized workflow for the synthesis and purification of dinitrobibenzyl isomers.
This guide provides a foundational set of analytical data and experimental protocols to assist researchers in the identification, synthesis, and comparison of this compound and its related compounds. The provided data and methodologies are crucial for ensuring the quality and consistency of these compounds in research and development settings.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,2'-Dinitrobibenzyl with other dinitroaromatic compounds, namely 2,4-Dinitrotoluene and 1,2-Dinitrobenzene. The focus is on reduction reactions, a critical transformation for this class of molecules, often utilized in the synthesis of amines which are valuable precursors in pharmaceuticals and materials science. The information presented is supported by experimental data from various studies.
Introduction to Dinitroaromatic Compound Reactivity
Dinitroaromatic compounds are characterized by the presence of two electron-withdrawing nitro groups on an aromatic ring system. These groups significantly influence the molecule's reactivity. Generally, the strong electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
A primary mode of reactivity for these compounds is the reduction of the nitro groups to amines. This transformation typically proceeds in a stepwise manner, often through nitroso and hydroxylamine intermediates. The rate and selectivity of this reduction are influenced by several factors, including the position of the nitro groups, the nature of other substituents on the aromatic ring, the choice of reducing agent and catalyst, and the reaction conditions. For instance, in dinitrotoluenes, the para-nitro group is generally more readily reduced than the ortho- or meta-positioned groups.[1]
This guide will focus on comparing the reactivity of this compound with 2,4-Dinitrotoluene and 1,2-Dinitrobenzene, primarily in the context of catalytic hydrogenation, a common and efficient method for nitro group reduction.
Comparative Reactivity in Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of nitroaromatics due to its high efficiency and the clean nature of the products. The reaction typically involves hydrogen gas and a metal catalyst, most commonly palladium or platinum on a carbon support (Pd/C or Pt/C).
The following tables summarize quantitative data from different studies on the catalytic hydrogenation of this compound, 2,4-Dinitrotoluene, and 1,2-Dinitrobenzene to their corresponding diamines. It is important to note that the data are compiled from separate experiments with varying conditions, which should be considered when making direct comparisons.
Table 1: Catalytic Hydrogenation of this compound
| Substrate | Product | Catalyst | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| This compound | 2,2'-Diaminobibenzyl | Pd/C | - | - | - | - | - | [2] |
Specific quantitative data such as temperature, pressure, time, and yield for the catalytic reduction of this compound were not detailed in the reviewed literature, although the method is cited as a standard procedure.[2]
Table 2: Catalytic Hydrogenation of 2,4-Dinitrotoluene (2,4-DNT)
| Substrate | Product | Catalyst | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield (%) | Reference |
| 2,4-Dinitrotoluene | 2,4-Diaminotoluene | Pt/CrO₂ | Methanol | 60 | 20 | 1 | >98 | 98.8 | [3] |
| 2,4-Dinitrotoluene | 2,4-Diaminotoluene | Pd/CrO₂ | Methanol | 60 | 20 | 1 | >98 | 99.7 | [3] |
Table 3: Catalytic Hydrogenation of o-Nitrochlorobenzene (as a proxy for Dinitrobenzene reactivity)
| Substrate | Product | Catalyst | Solvent | Temp. (°C) | Pressure | Time (h) | Yield (%) | Reference |
| o-Nitrochlorobenzene | 2,2'-Dichlorohydrazobenzene | 5% Pt/C | Toluene/Water/NaOH | - | - | 5 | 83 | [4] |
| o-Nitrochlorobenzene | 2,2'-Dichlorohydrazobenzene | 5% Pd/C | Toluene/Water/NaOH | - | - | 5 | 84 | [4] |
Data for 1,2-dinitrobenzene was limited; therefore, data for the related compound o-nitrochlorobenzene is presented to give an indication of reactivity under similar catalytic hydrogenation conditions leading to a dimeric product.
Discussion of Reactivity Comparison
While a direct, side-by-side comparison is challenging due to variations in experimental conditions across studies, some general observations can be made. The catalytic hydrogenation of 2,4-Dinitrotoluene to 2,4-Diaminotoluene is highly efficient, achieving near-quantitative conversion and yield in a short time frame over platinum or palladium catalysts.[3] This high reactivity is typical for dinitrotoluenes, which are important industrial intermediates.
For this compound, the presence of the ethylene bridge introduces more conformational flexibility compared to the compact structure of dinitrotoluene or dinitrobenzene. This structural difference might influence its interaction with the catalyst surface, potentially affecting the reaction rate. However, without direct kinetic data, this remains speculative. The reduction is a standard synthetic step, implying the reaction proceeds with reasonable efficiency.[2]
The reactivity of dinitro compounds is also heavily influenced by the electronic effects of the substituents. A study on the reduction of various nitro compounds over a Pd/Al₂O₃ catalyst showed that the reduction rates form a series where electron-donating groups decrease the rate.[5][6] For dinitro compounds, the relative positions of the nitro groups are critical. For example, in a study of dinitrophenols, the order of decreasing reduction rate was found to be 2,5-dinitrophenol > 2,4-dinitrophenol > 2,6-dinitrophenol.[5][6] This highlights the subtle interplay of steric and electronic effects on reactivity.
Visualizing Reaction Pathways and Workflows
General Reaction Pathway for Dinitroaromatic Reduction
The reduction of dinitroaromatic compounds to their corresponding diamines is a multi-step process. The following diagram illustrates the generally accepted pathway for one of the nitro groups.
Figure 1. Stepwise reduction pathway of a dinitroaromatic compound.
Experimental Workflow for Catalytic Hydrogenation
The diagram below outlines a typical experimental workflow for studying the catalytic hydrogenation of a dinitroaromatic compound in a laboratory setting.
Figure 2. General experimental workflow for catalytic hydrogenation.
Experimental Protocols
Below are representative protocols for the reduction of this compound and 2,4-Dinitrotoluene. These protocols are adapted from the literature and provide a basis for laboratory synthesis.
Protocol 1: Catalytic Hydrogenation of this compound to 2,2'-Diaminobibenzyl
This procedure is a standard method for the reduction of this compound.[2]
-
Materials:
-
This compound
-
Palladium on carbon (Pd/C, typically 5-10 wt%)
-
Ethanol or other suitable solvent
-
Hydrogen gas
-
Parr hydrogenator or similar pressure vessel
-
-
Procedure:
-
In a pressure vessel, dissolve this compound in a suitable solvent like ethanol.
-
Carefully add the Pd/C catalyst to the solution (typically 5-10% by weight relative to the substrate).
-
Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 bar).
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing the cessation of hydrogen uptake. The reaction progress can also be checked by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 2,2'-Diaminobibenzyl, which can be further purified by crystallization.
-
Protocol 2: Catalytic Hydrogenation of 2,4-Dinitrotoluene (2,4-DNT) to 2,4-Diaminotoluene (2,4-TDA)
This protocol is based on the conditions reported for highly efficient hydrogenation using a palladium-decorated chromium(IV) oxide catalyst.[3]
-
Materials:
-
2,4-Dinitrotoluene (1 mmol)
-
Pd/CrO₂ catalyst
-
Methanol (10 mL)
-
Hydrogen gas
-
High-pressure autoclave
-
-
Procedure:
-
Add 2,4-Dinitrotoluene (1 mmol) and methanol (10 mL) to a high-pressure autoclave.
-
Add the Pd/CrO₂ catalyst to the mixture.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 20 bar.
-
Heat the mixture to 60 °C while stirring.
-
Maintain these conditions for 1 hour.
-
After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Remove the catalyst by filtration.
-
The resulting solution contains 2,4-Diaminotoluene. The product can be isolated by removing the solvent and purified if necessary. Conversion and yield can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Conclusion
Comparing the reactivity of this compound with related dinitro compounds like 2,4-Dinitrotoluene and 1,2-Dinitrobenzene is primarily focused on the reduction of their nitro groups. While quantitative, directly comparative kinetic data is scarce in the literature, the available information indicates that all these compounds can be efficiently reduced to their corresponding diamines via catalytic hydrogenation.
2,4-Dinitrotoluene demonstrates very high reactivity, with complete conversion under relatively mild conditions, which is consistent with its large-scale industrial application. The reactivity of this compound, while not quantitatively benchmarked against DNT in the reviewed studies, is sufficient for it to be a viable synthetic intermediate, readily undergoing reduction to 2,2'-Diaminobibenzyl.
Structural factors, such as the ethylene bridge in this compound and the relative positions of the nitro groups, are expected to influence reactivity by altering the electronic properties and steric accessibility of the nitro groups to the catalyst surface. Future research involving side-by-side kinetic studies under identical conditions would be invaluable for a more precise quantitative comparison and for elucidating the structure-reactivity relationships within this important class of compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scribd.com [scribd.com]
- 3. US4217307A - Process for the preparation of 2,2'-dichloro-hydrazobenzene - Google Patents [patents.google.com]
- 4. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Establishing a Reference Standard for 2,2'-Dinitrobibenzyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing a reference standard for 2,2'-Dinitrobibenzyl, a key intermediate in the synthesis of various organic compounds. By presenting a comparative analysis with its structural isomer, 4,4'-Dinitrobibenzyl, this document outlines the necessary experimental protocols and data required for the definitive characterization and qualification of a this compound reference standard.
Physicochemical Properties Comparison
| Property | This compound | 4,4'-Dinitrobibenzyl | 2,4'-Dinitrobibenzyl |
| CAS Number | 16968-19-7[1][2][3] | 736-30-1[4] | Not available |
| Molecular Formula | C₁₄H₁₂N₂O₄[1][2][3] | C₁₄H₁₂N₂O₄[5] | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 272.26 g/mol [1][2][3] | 272.26 g/mol [5] | 272.26 g/mol |
| Melting Point | 121-122 °C[2][6] | 179-183 °C[4] | Not available |
| Appearance | White to pale brown solid[2][6] | Yellow needles or solid[7] | Not available |
| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated)[2] | Not available | Not available |
Synthesis and Purification Protocols
The synthesis of a candidate reference standard should be well-documented, with a focus on achieving high purity. Below are established synthesis routes for this compound and 4,4'-Dinitrobibenzyl.
Synthesis of this compound [6]
A common method involves the oxidative coupling of 2-nitrotoluene. In a typical procedure, 2-nitrotoluene is dissolved in a dry solvent like tetrahydrofuran (THF) and cooled. A strong base, such as potassium t-butoxide, is added, followed by an oxidizing agent like bromine. The reaction mixture is then quenched with water, and the crude product is purified by crystallization to yield this compound.
Synthesis of 4,4'-Dinitrobibenzyl [7]
This isomer can be prepared by the oxidation of p-nitrotoluene in the presence of a strong base. For instance, p-nitrotoluene is treated with methanolic potassium hydroxide, and air is passed through the vigorously stirred solution. The resulting solid is then filtered, washed, and recrystallized from a suitable solvent like benzene to afford p,p'-dinitrobibenzyl as yellow needles.
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of dinitrobibenzyl isomers.
Analytical Characterization for Reference Standard Qualification
A candidate reference standard must be rigorously characterized to confirm its identity, purity, and potency. The following analytical techniques are essential for this purpose.
Workflow for Analytical Characterization:
Caption: Analytical workflow for the qualification of a chemical reference standard.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.
-
¹H NMR of this compound: The proton NMR spectrum in CDCl₃ typically shows a singlet for the four benzylic protons (CH₂) around δ 3.25 ppm. The aromatic protons appear as a set of multiplets between δ 7.38 and 7.96 ppm.[6]
-
¹³C NMR of this compound: The carbon NMR spectrum in CDCl₃ will show a peak for the benzylic carbons around δ 34.44 ppm and several peaks in the aromatic region (δ 124-150 ppm).[6]
3.2. Mass Spectrometry (MS)
GC-MS is used to confirm the molecular weight and fragmentation pattern.
-
GC-MS of this compound: The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z 272. The fragmentation pattern is a key identifier, with a characteristic base peak at m/z 136.[6]
3.3. Chromatographic Purity: HPLC and GC
Chromatographic methods are essential for determining the purity of the reference standard by separating it from any impurities.
-
Gas Chromatography (GC): A GC method with a flame ionization detector (FID) can also be employed for purity assessment. A capillary column with a non-polar stationary phase is typically used for the analysis of nitroaromatic compounds.
Experimental Protocol: HPLC Method Development for Dinitrobibenzyl Isomers
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a run time of 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the dinitrobibenzyl sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Comparison of Analytical Data
The following table presents a comparison of the key analytical data for this compound and 4,4'-Dinitrobibenzyl.
| Analytical Data | This compound | 4,4'-Dinitrobibenzyl |
| ¹H NMR (CDCl₃, δ ppm) | ~3.25 (s, 4H, CH₂), 7.38-7.96 (m, 8H, Ar-H)[6] | Not available |
| ¹³C NMR (CDCl₃, δ ppm) | ~34.44 (CH₂), 124.84, 127.56, 132.49, 133.30, 136.01, 149.37 (Ar-C)[6] | Not available |
| GC-MS (EI, m/z) | 272 [M]⁺, 136 (base peak)[6] | Not available |
Conclusion
Establishing a reference standard for this compound requires a multi-faceted analytical approach to confirm its identity and purity. This guide provides the foundational knowledge and experimental framework for this process. A direct comparison with its isomer, 4,4'-Dinitrobibenzyl, highlights the distinguishing physicochemical and spectral properties that should be evaluated. Further research is needed to fully characterize the 2,4'-Dinitrobibenzyl isomer to complete the comparative analysis. The provided protocols for synthesis and analysis will enable researchers to confidently qualify a high-purity reference standard for this compound, ensuring the accuracy and reliability of their future work.
References
- 1. Page loading... [guidechem.com]
- 2. 2,2'-DINITRODIBENZYL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2,2'-DINITRODIBENZYL | 16968-19-7 [chemicalbook.com]
- 4. 4,4'-DINITROBIBENZYL CAS#: 736-30-1 [m.chemicalbook.com]
- 5. 4,4'-Dinitrobibenzyl (CAS 736-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2,2'-DINITRODIBENZYL synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
